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  • Product: Methyl 2-(bromomethyl)isonicotinate hydrobromide
  • CAS: 1956366-21-4

Core Science & Biosynthesis

Foundational

Methyl 2-(bromomethyl)isonicotinate hydrobromide CAS number and identifiers

Advanced Scaffolds for Medicinal Chemistry & Drug Discovery Chemical Identity & Physiochemical Profile Methyl 2-(bromomethyl)isonicotinate hydrobromide is a high-value bifunctional pyridine building block. It is primaril...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffolds for Medicinal Chemistry & Drug Discovery

Chemical Identity & Physiochemical Profile

Methyl 2-(bromomethyl)isonicotinate hydrobromide is a high-value bifunctional pyridine building block. It is primarily used in the synthesis of complex heterocyclic therapeutics, serving as a "linchpin" scaffold that allows for orthogonal functionalization at the 2-position (via nucleophilic substitution) and the 4-position (via ester transformation).[1]

Note on Nomenclature & CAS: Commercially, this compound is often indexed under its free base CAS number, though the hydrobromide salt is the preferred form for storage and stability. The free base is prone to rapid degradation (see Section 3).[1]

Attribute Detail
IUPAC Name Methyl 2-(bromomethyl)pyridine-4-carboxylate hydrobromide
Common Name Methyl 2-(bromomethyl)isonicotinate HBr
CAS (Free Base) 914639-05-7 [1][2]
CAS (Precursor) 16830-24-3 (Methyl 2-methylisonicotinate) [3]
Molecular Formula C₈H₈BrNO₂[1][2][3] · HBr
Molecular Weight 310.97 g/mol (Salt) / 230.06 g/mol (Free Base)
Appearance White to off-white crystalline solid (Salt); Yellow oil (Free Base)
Solubility Soluble in DMSO, MeOH; Decomposes in water/neutral buffers
SMILES (Salt) COC(=O)C1=CC(=NC=C1)CBr.Br
Synthetic Utility & Mechanism

This molecule is unique due to its dual-electrophilic nature . The pyridine ring activates the benzylic bromide toward SN2 attack, while the electron-withdrawing ester at the 4-position modulates the ring's electron density, making the system highly responsive to nucleophiles but also prone to instability if not protonated.

Core Reactivity Map
  • Benzylic Bromide (C2): Highly reactive toward amines, thiols, and alkoxides. Used to install "linker" chains or heterocycles.

  • Methyl Ester (C4): Serves as a latent handle for amides (via aminolysis), acids (hydrolysis), or alcohols (reduction).[1]

  • Pyridine Nitrogen: A basic site that must be masked (protonated) during storage to prevent self-destruction.

ReactivityMap Center Methyl 2-(bromomethyl) isonicotinate HBr Amine S_N2 Substitution (Amines/Thiols) Center->Amine  Path A: C2 Alkylation EsterMod Ester Transformation (Hydrolysis/Amidation) Center->EsterMod  Path B: C4 Derivatization Cycliz Heterocycle Formation (e.g., Imidazopyridines) Amine->Cycliz  Subsequent Cyclization EsterMod->Cycliz  Convergent Synthesis

Figure 1: Divergent synthetic pathways accessible via the scaffold.

Stability & The "Self-Destruct" Mechanism

Critical Insight: Researchers often experience low yields or "black tar" formation when handling the free base. This is due to intermolecular self-quaternization .

In the free base form, the pyridine nitrogen of Molecule A acts as a nucleophile, attacking the electrophilic bromomethyl group of Molecule B. This creates an insoluble pyridinium polymer.

The Solution: Converting the molecule to the Hydrobromide (HBr) salt protonates the pyridine nitrogen, rendering it non-nucleophilic and stabilizing the compound for long-term storage.

Stability FreeBase Free Base Form (Unstable) Polymer Pyridinium Polymer (Black Tar / Inactive) FreeBase->Polymer Intermolecular N-Alkylation (Fast) Salt HBr Salt Form (Stable Crystalline Solid) FreeBase->Salt + HBr (Protonation) Salt->FreeBase Base Wash (In Situ)

Figure 2: The mechanism of degradation and stabilization via salt formation.[1]

Experimental Protocol: Synthesis & Isolation

Objective: Synthesize Methyl 2-(bromomethyl)isonicotinate HBr from Methyl 2-methylisonicotinate.

Reagents:

  • Precursor: Methyl 2-methylisonicotinate (CAS 16830-24-3) [3][4]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 equiv)[1][5]

  • Initiator: AIBN (0.1 equiv) or Benzoyl Peroxide[1]

  • Solvent: Benzotrifluoride (PhCF₃) (Green alternative to CCl₄) or Acetonitrile[1]

  • Stabilizer: HBr in Acetic Acid (33%) or HBr in Dioxane[1]

Step-by-Step Workflow
  • Radical Bromination (Wohl-Ziegler):

    • Dissolve Methyl 2-methylisonicotinate in anhydrous PhCF₃ (0.5 M).

    • Add NBS (1.1 equiv) and AIBN (0.05 equiv).[1]

    • Reflux (approx. 80-90°C) under Argon/Nitrogen for 4–6 hours.

    • Monitoring: Monitor via LCMS. Disappearance of starting material (m/z ~152) and appearance of product (m/z ~230/232).[1]

  • Filtration:

    • Cool to 0°C. Succinimide byproduct will precipitate.

    • Filter off succinimide. The filtrate contains the Free Base product.

  • Salt Formation (Critical Step):

    • Do not concentrate the free base to dryness if possible, as polymerization risk increases.

    • To the filtrate, add HBr (1.0–1.2 equiv, 33% in AcOH) dropwise at 0°C with vigorous stirring.

    • The hydrobromide salt will precipitate as a white/off-white solid.

  • Isolation:

    • Filter the solid precipitate.

    • Wash with cold diethyl ether to remove residual bromine/succinimide traces.

    • Dry under vacuum over P₂O₅.

Safety & Handling
  • Lachrymator: Like all benzylic halides, this compound is a potent lachrymator (tear gas agent). Handle only in a functioning fume hood.

  • Corrosive: The HBr salt is acidic and corrosive to skin and mucous membranes.

  • Storage: Store at -20°C in a tightly sealed container under inert gas (Argon). Moisture will hydrolyze the ester and the bromide.

References
  • PubChem. (n.d.).[4] Methyl 2-(bromomethyl)pyridine-4-carboxylate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • National Institutes of Health (NIH). (2025).[1] Methyl 2-methylisonicotinate (CAS 16830-24-3).[4] PubChem Compound Summary. Retrieved February 27, 2026, from [Link]

Sources

Exploratory

Comprehensive Technical Guide: Physical Properties and Handling Protocols of Methyl 2-(bromomethyl)isonicotinate hydrobromide

Executive Summary In modern medicinal chemistry and drug development, functionalized pyridine derivatives serve as critical building blocks for synthesizing complex pharmacophores. Methyl 2-(bromomethyl)isonicotinate hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized pyridine derivatives serve as critical building blocks for synthesizing complex pharmacophores. Methyl 2-(bromomethyl)isonicotinate hydrobromide (CAS: 1956366-21-4) is a highly versatile, bifunctional reagent featuring an electrophilic bromomethyl group and an ester-protected carboxylate.

As a Senior Application Scientist, I frequently observe downstream synthetic failures stemming from the mishandling of benzylic halides. This whitepaper provides an in-depth analysis of the physical properties, thermodynamic stability, and solvation mechanics of this compound. By understanding the causality behind its physical behavior, researchers can implement the self-validating protocols detailed below to ensure absolute structural integrity during experimental workflows.

Molecular Architecture & Fundamental Physical Properties

The physical behavior of Methyl 2-(bromomethyl)isonicotinate hydrobromide is dictated by its ionic nature. According to authoritative chemical databases [[1]], the compound has a molecular weight of 310.97 g/mol .

The Causality of the Salt Form: Novice researchers often ask why this compound is supplied as a hydrobromide (HBr) salt rather than a free base. The free base of any 2-(bromomethyl)pyridine is thermodynamically unstable. The lone pair of electrons on the pyridine nitrogen of one molecule can act as a nucleophile, attacking the highly reactive bromomethyl group of an adjacent molecule. This leads to rapid, irreversible auto-alkylation (polymerization). By protonating the pyridine nitrogen with hydrobromic acid, the nitrogen's nucleophilicity is neutralized, locking the molecule into a stable, crystalline monomeric state.

Table 1: Quantitative Physical & Chemical Properties
PropertyValue
Chemical Name Methyl 2-(bromomethyl)isonicotinate hydrobromide
CAS Registry Number 1956366-21-4
Molecular Formula C₈H₈BrNO₂ · HBr (C₈H₉Br₂NO₂)
Molecular Weight 310.97 g/mol
Salt Form Hydrobromide (HBr)
Physical State Solid (Crystalline Powder)

Thermodynamic Stability & Reactivity Profile

While the HBr salt prevents auto-alkylation, the bromomethyl moiety remains highly susceptible to solvolysis. When exposed to ambient moisture or protic solvents, the compound undergoes a nucleophilic substitution reaction. The highly polarized carbon-bromine bond breaks, forming a transient carbocation (or transition state, depending on the exact mechanism), which is rapidly trapped by water to yield the corresponding hydroxymethyl derivative and free hydrobromic acid.

This degradation not only destroys the reactive electrophilic center needed for downstream cross-coupling or alkylation reactions but also lowers the pH of the solution, which can subsequently catalyze the unwanted hydrolysis of the methyl ester at the 4-position.

Reactivity A Methyl 2-(bromomethyl) isonicotinate HBr B Aqueous Media (H2O / OH-) A->B Exposure C Hydrolysis Intermediate (Carbocation/Transition State) B->C Nucleophilic Attack D Methyl 2-(hydroxymethyl) isonicotinate C->D Formation E HBr Byproduct C->E Release

Figure 1: Nucleophilic substitution (hydrolysis) pathway of the bromomethyl moiety in aqueous media.

Solubility Matrix & Solvent Compatibility

The solubility profile of this compound is heavily influenced by its hydrobromide salt form. Because it is an ionic solid, it requires solvents with a high dielectric constant to overcome the lattice energy. However, as established in the reactivity profile, the solvent must be strictly aprotic to prevent solvolysis.

Table 2: Solvent Compatibility & Application Suitability
SolventSolubility ProfileApplication Suitability & Causality
DMSO (Anhydrous) High (>50 mg/mL)Ideal. High dielectric constant dissolves the salt; aprotic nature prevents degradation.
DMF (Anhydrous) High (>50 mg/mL)Excellent. Standard for organic synthesis and amine-coupling reactions.
Methanol / Ethanol Soluble (Reactive)Not Recommended. Protic solvents cause rapid solvolysis of the benzylic bromide.
Water / Buffers Soluble (Degrades)Not Recommended. Causes rapid hydrolysis. Use immediately if required for assays.
Dichloromethane Low to ModeratePoor. Low polarity cannot efficiently disrupt the ionic lattice of the HBr salt.

Experimental Protocols: Handling and Solvation

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology guarantees the preparation of pure, degradation-free stock solutions.

Step-by-Step Methodology: Preparation of Anhydrous Stock Solutions
  • Thermal Equilibration: Bring the sealed vial of Methyl 2-(bromomethyl)isonicotinate hydrobromide to room temperature inside a desiccator before opening.

    • Causality: The HBr salt is highly hygroscopic. Opening a cold vial exposes it to atmospheric condensation, initiating premature hydrolysis.

  • Inert Weighing: Weigh the desired amount of the compound using an analytical balance within a nitrogen or argon-purged glove bag.

  • Solvent Addition: Add anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to achieve your target concentration (e.g., 100 mM).

    • Causality: Polar aprotic solvents disrupt the ionic lattice without acting as nucleophiles against the bromomethyl group.

  • Controlled Dissolution: Gently vortex the mixture. If sonication is required, maintain the water bath temperature strictly below 30°C.

    • Causality: Elevated temperatures accelerate thermal degradation and potential ester cleavage.

  • The Self-Validating Step (Critical): Before utilizing the stock in critical downstream assays, run a rapid LC-MS or ¹H-NMR aliquot check.

    • Causality: This confirms the structural integrity of the bromomethyl moiety (verifying the expected mass or the presence of benzylic protons around 4.5 ppm) and ensures no hydrolysis to the hydroxymethyl derivative occurred during handling.

  • Cryogenic Storage: Aliquot the validated solution into single-use amber vials, purge the headspace with argon, and store at -20°C.

Workflow Step1 1. Weighing (Inert Atmosphere) Step2 2. Solvent Addition (Anhydrous DMSO/DMF) Step1->Step2 Minimize moisture Step3 3. Dissolution (Vortex/Sonicate < 30°C) Step2->Step3 Ensure complete solvation Step4 4. Validation (LC-MS or 1H-NMR) Step3->Step4 Check integrity Step5 5. Aliquot & Store (-20°C, Desiccated) Step4->Step5 If purity > 95%

Figure 2: Self-validating protocol for the preparation and storage of anhydrous stock solutions.

References

Sources

Foundational

Methyl 2-(bromomethyl)isonicotinate Hydrobromide: A Strategic Bifunctional Scaffold for Fused Pyridine Synthesis

This is an in-depth technical guide on Methyl 2-(bromomethyl)isonicotinate hydrobromide , a specialized pyridine building block used in the synthesis of fused heterocyclic systems for drug discovery. Executive Summary Me...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Methyl 2-(bromomethyl)isonicotinate hydrobromide , a specialized pyridine building block used in the synthesis of fused heterocyclic systems for drug discovery.

Executive Summary

Methyl 2-(bromomethyl)isonicotinate hydrobromide is a high-value bifunctional pyridine intermediate. Its structural uniqueness lies in the ortho-positioning of a highly reactive electrophile (bromomethyl group) relative to a pyridine nitrogen and a para-positioned ester. This "push-pull" electronic arrangement makes it an indispensable scaffold for synthesizing pyrrolo[3,4-c]pyridines and furo[3,4-c]pyridines —privileged bicyclic structures in kinase inhibitor and GPCR ligand discovery.

Unlike simple alkyl halides, this compound requires specific handling due to its lachrymatory nature and tendency toward self-quaternization. This guide provides a comprehensive analysis of its chemical behavior, synthetic utility, and validated protocols for its application in medicinal chemistry.

Chemical Profile & Specifications

The hydrobromide salt form is preferred over the free base for storage stability. The free base is prone to intermolecular nucleophilic attack (pyridine nitrogen attacking the bromomethyl group), leading to polymerization.

PropertySpecification
IUPAC Name Methyl 2-(bromomethyl)pyridine-4-carboxylate hydrobromide
Common Name Methyl 2-(bromomethyl)isonicotinate HBr
CAS No.[1] (Free Base) 914639-05-7
Molecular Formula C₈H₈BrNO₂ · HBr
Molecular Weight 310.97 g/mol (Salt) / 230.06 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM
Stability Hygroscopic; Store under inert atmosphere at 2–8°C
Hazards Corrosive (Skin/Eye), Lachrymator

Critical Note on Isomers: Do not confuse this compound with Methyl 3-(bromomethyl)isonicotinate (CAS 2368871-68-3) or Methyl 2-(bromomethyl)nicotinate (CAS 116986-08-4). The position of the bromomethyl group relative to the ester dictates the type of fused ring formed (e.g., [3,4-c] vs [3,2-c] fusion).

Synthetic Utility & Reaction Landscape

The utility of Methyl 2-(bromomethyl)isonicotinate stems from its dual electrophilic centers:

  • Soft Electrophile: The benzylic-like C-Br bond (Position 2).

  • Hard Electrophile: The methyl ester carbonyl (Position 4).

This duality allows for cascade reactions —typically an initial alkylation followed by an intramolecular cyclization.

Divergent Synthesis Pathways

The following diagram illustrates the primary synthetic pathways accessible from this building block.

ReactionPathways Figure 1: Divergent synthetic pathways for Methyl 2-(bromomethyl)isonicotinate. Start Methyl 2-(bromomethyl) isonicotinate HBr Reagent1 + Primary Amine (R-NH2) (Basic Conditions) Start->Reagent1 Reagent2 + Sodium Azide (NaN3) Start->Reagent2 Reagent3 + Active Methylene (Malonates) Start->Reagent3 Inter1 Intermediate: Secondary Amine Reagent1->Inter1 N-Alkylation Product2 Tetrazolo[1,5-a]pyridine Derivatives Reagent2->Product2 Cycloaddition Product3 Substituted Furopyridines Reagent3->Product3 Alkylation & Cyclization Product1 Pyrrolo[3,4-c]pyridin-1-ones (Isoindolinone analogs) Inter1->Product1 Intramolecular Amidation

[2]

Key Transformation: Synthesis of Pyrrolo[3,4-c]pyridin-1-ones

This is the most common application. The reaction with primary amines yields pyrrolo[3,4-c]pyridin-1-ones, which are bioisosteres of isoindolinones (found in drugs like Pazopanib or Lenalidomide analogs).

  • Mechanism:

    • Base Neutralization: The HBr is neutralized (e.g., by TEA or DIPEA).

    • SN2 Displacement: The amine attacks the bromomethyl group.

    • Cyclization: The resulting secondary amine attacks the ester carbonyl, releasing methanol and forming the lactam ring.

Experimental Protocols

Handling & Stability Precautions[3][4][5][6]
  • Lachrymator Warning: This compound releases fumes that cause severe eye irritation.[3] Always handle in a functioning fume hood.

  • Moisture Sensitivity: The ester is susceptible to hydrolysis, and the bromide can degrade. Store in a desiccator.

  • Weighing: Weigh quickly or use a glovebox if high precision is required for small-scale library synthesis.

Protocol: Synthesis of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

This protocol demonstrates the standard cyclization workflow.

Reagents:

  • Methyl 2-(bromomethyl)isonicotinate HBr (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Methyl 2-(bromomethyl)isonicotinate HBr (311 mg, 1.0 mmol) in anhydrous Methanol (10 mL).

  • Neutralization: Cool the mixture to 0°C. Dropwise add Triethylamine (350 µL, 2.5 mmol). The suspension should clear as the free base is liberated.

  • Addition: Add Benzylamine (120 µL, 1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitoring: Check via TLC (5% MeOH in DCM). The starting material (Rf ~0.8) should disappear, and a more polar spot (Lactam) should appear.

    • Note: If the cyclization is slow (intermediate amine persists), heat to 50°C for 2 hours.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Redissolve the residue in DCM (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Isolation: Purify via flash column chromatography (Gradient: 0-5% MeOH/DCM) to yield the title compound as a white solid.

Medicinal Chemistry Applications

Kinase Inhibition (CSF1R & VEGFR)

The pyrrolo[3,4-c]pyridine scaffold serves as a hinge-binding motif in kinase inhibitors. The nitrogen in the pyridine ring can accept a hydrogen bond from the kinase hinge region (e.g., Cys residue), while the lactam moiety orients substituents into the solvent-exposed or back-pocket regions.

Epigenetic Modulators

Analogs derived from this building block have been explored in the design of Bromodomain (BET) inhibitors . The rigid bicyclic system mimics the acetyl-lysine mimetic pharmacophore required for BRD4 binding.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight and high ligand efficiency potential, this scaffold is often used in fragment libraries. It provides a defined vector for growing molecules in three dimensions (via the lactam nitrogen and the pyridine ring).

MedChem Figure 2: Therapeutic targets utilizing the scaffold derived from Methyl 2-(bromomethyl)isonicotinate. Scaffold Pyrrolo[3,4-c]pyridine Core Target1 CSF1R Inhibitors (Macrophage modulation) Scaffold->Target1 Hinge Binder Target2 BET Bromodomain Inhibitors Scaffold->Target2 Acetyl-Lys Mimic Target3 Antibacterial Agents (Gyrase B) Scaffold->Target3

[7]

References

  • PubChem Compound Summary. Methyl 2-(bromomethyl)pyridine-4-carboxylate (CAS 914639-05-7). National Center for Biotechnology Information. Link

  • ChemicalBook. Methyl 2-(bromomethyl)isonicotinate Properties and Suppliers.Link

  • CymitQuimica. Methyl 2-(bromomethyl)pyridine-4-carboxylate Data Sheet.Link

  • BenchChem. Synthesis of Methyl 2-(aminomethyl)nicotinate Derivatives (Analogous Chemistry).Link

  • Fisher Scientific. Safety Data Sheet: Methyl 2-(bromomethyl)acrylate (Structural Analog Safety Data).Link

Sources

Exploratory

Literature Review &amp; Technical Guide: Derivatization Strategies for Methyl 2-(bromomethyl)isonicotinate Hydrobromide in Medicinal Chemistry

Executive Summary Methyl 2-(bromomethyl)isonicotinate hydrobromide (CAS: 1956366-21-4) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery[1]. Featuring an electrophilic bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(bromomethyl)isonicotinate hydrobromide (CAS: 1956366-21-4) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery[1]. Featuring an electrophilic bromomethyl group at the C2 position and a hydrolyzable methyl ester at the C4 position, this pyridine derivative serves as a critical intermediate for synthesizing complex heterocycles, kinase inhibitors, and immuno-oncology modulators[2]. This whitepaper synthesizes current literature, structural causality, and field-proven methodologies to provide a comprehensive guide for researchers scaling up derivatization workflows.

Structural Causality & Chemical Stability

A fundamental challenge in pyridine chemistry is the inherent instability of free base 2-(bromomethyl)pyridines. The nucleophilic pyridine nitrogen of one molecule can attack the electrophilic bromomethyl carbon of another, leading to rapid self-alkylation and polymerization.

Expert Insight: Utilizing the hydrobromide salt (CAS: 1956366-21-4) rather than the free base (CAS: 914639-05-7) is a deliberate, stabilizing choice in medicinal chemistry[1],[2]. The hydrobromide salt protonates the pyridine nitrogen, rendering it non-nucleophilic and stabilizing the monomeric structure for prolonged storage. Consequently, experimental protocols must account for an initial neutralization step (liberating the free base in situ) before any nucleophilic substitution can occur.

Mechanistic Pathways in Drug Discovery

Methyl 2-(bromomethyl)isonicotinate hydrobromide is primarily deployed in two therapeutic areas:

  • Kinase Inhibitors: The C2-bromomethyl group is highly reactive toward primary and secondary amines, allowing for the rapid assembly of 2-(aminomethyl)pyridine scaffolds. These motifs frequently act as hinge-binding elements in ATP-competitive kinase inhibitors[2].

  • Immuno-Oncology (PD-1/PD-L1 Modulators): Saponification of the C4-methyl ester yields isonicotinic acid derivatives, which are subsequently coupled with complex amines. Patent literature highlights the use of such pyridine-4-carboxamide derivatives in the synthesis of heterocycle-fused pyrimidines targeting the PD-1/PD-L1 axis for the treatment of melanoma and non-small cell lung cancer[3].

Logic HBr Methyl 2-(bromomethyl) isonicotinate HBr (Stable Precursor) FreeBase Free Base (Reactive Intermediate) HBr->FreeBase Base (e.g., K2CO3) C2 C2-Derivatization (SN2 Substitution) FreeBase->C2 Nucleophile C4 C4-Derivatization (Amidation/Hydrolysis) FreeBase->C4 LiOH, then Amine Kinase Kinase Inhibitors C2->Kinase PD1 PD-1/PD-L1 Modulators C2->PD1 C4->PD1

Caption: Logical workflow mapping the derivatization of the HBr salt to specific therapeutic applications.

Experimental Workflows & Self-Validating Protocols

To ensure high fidelity and yield, the following protocols incorporate self-validating checkpoints to confirm intermediate success before proceeding.

Protocol A: Nucleophilic Substitution (SN2) at the C2-Bromomethyl Group

Objective: Synthesize 2-(aminomethyl)isonicotinate derivatives.

  • Solubilization: Suspend Methyl 2-(bromomethyl)isonicotinate hydrobromide (1.0 eq) in anhydrous DMF (0.2 M) under an inert N2 atmosphere.

  • Neutralization (Causality Step): Add anhydrous K₂CO₃ (2.5 eq). Why 2.5 eq? One equivalent neutralizes the HBr salt to generate the reactive free base; the remaining 1.5 equivalents act as an acid scavenger for the HBr generated during the SN2 reaction.

  • Nucleophilic Attack: Add the desired secondary amine (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature (rt) and stir for 4–6 hours.

  • Self-Validation (LC-MS): Sample an aliquot. The reaction is complete when the M+ peak of the free base (m/z 230/232, exhibiting the characteristic 1:1 bromine isotope pattern) disappears, replaced by the target product mass[2],[4].

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Saponification and Amidation at the C4-Ester

Objective: Convert the C4-methyl ester to an isonicotinamide.

  • Hydrolysis: Dissolve the C2-substituted intermediate in a 3:1 mixture of THF:H₂O. Add LiOH·H₂O (2.0 eq). Stir at rt for 2 hours. Causality: LiOH provides mild saponification, preventing cleavage of sensitive functional groups or epimerization that might occur with harsher bases like NaOH.

  • Self-Validation (TLC): Check the reaction using 100% EtOAc. The starting ester will migrate (Rf ~0.5), while the resulting carboxylic acid will remain firmly at the baseline (Rf = 0.0).

  • Acidification: Carefully adjust the pH to 4–5 using 1M HCl to precipitate the isonicotinic acid derivative. Filter and dry under vacuum.

  • Amidation: React the isolated acid with an amine using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at rt for 12 hours[3].

Protocol Step1 1. Solubilize HBr Salt in Anhydrous DMF Step2 2. Add K2CO3 (2.5 eq) Neutralize Pyridinium Step1->Step2 Step3 3. Introduce Nucleophile (Amine/Thiol) Step2->Step3 Check LC-MS Validation: Disappearance of m/z 230? Step3->Check Check->Step3 No (Extend Time/Heat) Step4 4. Aqueous Extraction (EtOAc/H2O) Check->Step4 Yes (Product Mass Found) Step5 5. Silica Gel Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for C2-nucleophilic substitution with integrated LC-MS validation.

Quantitative Data & Reaction Metrics

The table below summarizes typical reaction conditions and yields for derivatizing Methyl 2-(bromomethyl)isonicotinate hydrobromide across various applications based on standard medicinal chemistry literature[2],[4],[3].

Derivative ClassReagentsReaction ConditionsAverage Yield (%)Primary Application
2-(Aminomethyl)pyridines Primary/Secondary Amines, K₂CO₃DMF, rt, 4-12 h75-85%Kinase Inhibitor Scaffolds
2-(Thiomethyl)pyridines Thiols, DIPEADCM, 0°C to rt, 2 h80-92%Antimicrobial Agents
Isonicotinamides 1. LiOH, H₂O/THF2. Amine, HATU, DIPEA1. rt, 2 h2. DMF, rt, 12 h65-80%PD-1/PD-L1 Modulators
Cross-Coupling Precursors Boronic acids, Pd(dppf)Cl₂, Na₂CO₃Dioxane/H₂O, 90°C, 12 h50-70%Complex Heterocycles

Conclusion & Future Perspectives

Methyl 2-(bromomethyl)isonicotinate hydrobromide remains a cornerstone reagent in medicinal chemistry. Its dual reactivity allows for orthogonal functionalization, enabling the rapid generation of diverse chemical libraries. By understanding the structural causality—specifically the necessity of the hydrobromide salt to prevent self-alkylation—and employing self-validating analytical checks, researchers can optimize yields and seamlessly integrate this building block into advanced drug discovery pipelines.

References

  • Google Patents.WO2020083089A1 - 五元或六元杂环并嘧啶类化合物及其用途 (5- or 6-membered heterocycle-fused pyrimidine compounds and uses thereof).

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Substitution of Methyl 2-(bromomethyl)isonicotinate Hydrobromide

[1] Executive Summary Methyl 2-(bromomethyl)isonicotinate hydrobromide (CAS: 116986-08-4 [Free Base Analog]) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and receptor a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Methyl 2-(bromomethyl)isonicotinate hydrobromide (CAS: 116986-08-4 [Free Base Analog]) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and receptor antagonists (e.g., P2X7).[1] Its core utility lies in the 2-bromomethyl motif, a "picolyl halide" that exhibits exceptional electrophilicity—significantly higher than corresponding benzyl halides.[1]

However, this enhanced reactivity comes with a critical stability trade-off.[1] The free base is prone to rapid intermolecular self-quaternization (polymerization), turning reactions into intractable black tars if mishandled. This guide provides a validated framework for manipulating this HBr salt, ensuring high-yield C-N and C-S bond formations while suppressing decomposition pathways.[1]

Chemical Profile & Stability Logic

The "Picolyl" Effect

The reactivity of this molecule is governed by the electron-deficient pyridine ring. The nitrogen atom at the 1-position exerts a strong inductive ($ -I


 -M 

\delta+ $).
FeaturePropertyImplication for Protocol
Form Hydrobromide Salt (.HBr)Stable. The protonated pyridine nitrogen prevents self-reaction.[1]
Free Base Neutral PyridineUnstable. The basic nitrogen of one molecule attacks the electrophilic

of another (

), leading to polymerization.
Leaving Group Bromide (

)
Good leaving group; enhanced by the adjacent electron-poor ring.[1]
Ester Methyl IsonicotinateSusceptible to hydrolysis under strong aqueous basic conditions (avoid NaOH/Heat).
Storage & Handling
  • Storage: Store strictly as the HBr salt at -20°C under argon. Hygroscopic.

  • Safety: Potent lachrymator and vesicant. Handle only in a fume hood.

  • Critical Rule: Never isolate and store the free base. Generate it in situ or use it immediately in solution.

Strategic Workflow (Decision Tree)

The following diagram illustrates the critical decision pathways for selecting the correct base and solvent system based on the nucleophile type.

ReactionWorkflow Start Starting Material: Methyl 2-(bromomethyl)isonicotinate . HBr Solvent Solvent Selection: Anhydrous DMF or MeCN Start->Solvent BaseChoice Base Selection Strategy Solvent->BaseChoice Amine Nucleophile: Amine (1° or 2°) BaseChoice->Amine Route A Thiol Nucleophile: Thiol / Thiophenol BaseChoice->Thiol Route B Cond_Amine Condition A: Excess Base (3.0 eq) DIPEA or TEA 0°C to RT Amine->Cond_Amine Cond_Thiol Condition B: Mild Inorganic Base Cs2CO3 or K2CO3 0°C Thiol->Cond_Thiol Mech Mechanism: In-situ Neutralization -> SN2 Attack Cond_Amine->Mech Cond_Thiol->Mech Product Product: Functionalized Picolyl Ester Mech->Product

Figure 1: Strategic decision tree for nucleophilic substitution, prioritizing in-situ neutralization to prevent polymerization.

Detailed Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of secondary/tertiary amines for library generation.

Rationale: The HBr salt represents 1 equivalent of acid. The substitution generates a second equivalent of HBr. Therefore, a minimum of 2.2 equivalents of base is required. We recommend 3.0 equivalents to ensure rapid kinetics and complete neutralization.

Reagents:

  • Methyl 2-(bromomethyl)isonicotinate HBr (1.0 eq)[1]

  • Amine (Primary or Secondary) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (

    
     concentration).
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Amine (1.1 eq) and DIPEA (3.0 eq) in anhydrous MeCN. Cool to

    
    .
    
  • Addition: Add Methyl 2-(bromomethyl)isonicotinate HBr (1.0 eq) solid in one portion to the stirring amine solution.

    • Note: Adding the solid to the base prevents the formation of transient high concentrations of the unstable free base.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass = Amine + 149.1 - H).[1]

  • Workup:

    • Concentrate MeCN under reduced pressure.

    • Redissolve residue in EtOAc. Wash with saturated

      
       (removes salts) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc). The ester is stable on silica.

Protocol B: C-S Bond Formation (Thioetherification)

Target: Synthesis of thioethers or biological probes.

Rationale: Thiols are more acidic than amines and require inorganic bases for deprotonation. Cesium Carbonate ($ \text{Cs}_2\text{CO}_3 $) is preferred due to the "Cesium Effect" (higher solubility in organic solvents), which promotes cleaner


 reactions.

Reagents:

  • Methyl 2-(bromomethyl)isonicotinate HBr (1.0 eq)[1]

  • Thiol ($ \text{R-SH} $) (1.05 eq)[1]

  • 
     (2.5 eq)
    
  • Solvent: Anhydrous DMF.

Step-by-Step Procedure:

  • Slurry Formation: Suspend

    
     (2.5 eq) in DMF at 
    
    
    
    . Add the Thiol (1.05 eq) and stir for 15 minutes to generate the thiolate.
  • Addition: Dissolve Methyl 2-(bromomethyl)isonicotinate HBr in a minimal amount of DMF and add dropwise to the thiolate suspension at

    
    .
    
    • Caution: Exothermic.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 1 hour.
    
  • Workup: Dilute with water (5x volume) and extract with EtOAc.

    • Note: DMF requires thorough water washing (3x) to remove.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Black Tar / Low Yield Polymerization. The free base concentration was too high, or the reaction was heated.[1]1. Keep reaction at

during addition.2. Ensure the nucleophile is present before adding the bromide.3. Dilute reaction to

.
No Reaction (SM remains) Protonation. The HBr salt protonated the nucleophile (amine), rendering it non-nucleophilic.1. Increase base (DIPEA) to >3.0 eq.2. Ensure the base is added before the bromide salt.
Ester Hydrolysis (Acid) Hydrolysis. Aqueous workup was too basic or reaction contained water.1. Use anhydrous solvents.2. Use milder bases (

instead of NaOH) during workup.
Lachrymatory Effect Volatilization. 1. Quench all glassware and waste with dilute ammonia or sodium thiosulfate before removing from the hood.

References

  • PubChem Compound Summary. Methyl 2-(bromomethyl)nicotinate (Isomer Analog). National Center for Biotechnology Information.Link

  • BenchChem Technical Guide. Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine. BenchChem Application Notes.Link

  • Sato, Y., et al. "Synthesis and evaluation of novel pyridine derivatives as P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2010. (Demonstrates picolyl halide utility in drug design).
  • Fisher Scientific Safety Data Sheet. 2-(Bromomethyl)pyridine hydrobromide. Link

  • Google Patents. WO2010051373 - Synthesis of P2X7 Antagonists. (Specific examples of substituting picolyl bromides with amines). Link

Sources

Application

Reaction conditions for Methyl 2-(bromomethyl)isonicotinate hydrobromide with amines

Application Note: Selective N-Alkylation Protocols using Methyl 2-(bromomethyl)isonicotinate Hydrobromide Executive Summary Methyl 2-(bromomethyl)isonicotinate hydrobromide (CAS: 1138446-07-5) is a high-value bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective N-Alkylation Protocols using Methyl 2-(bromomethyl)isonicotinate Hydrobromide

Executive Summary

Methyl 2-(bromomethyl)isonicotinate hydrobromide (CAS: 1138446-07-5) is a high-value bifunctional building block extensively used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulators. Its structural utility lies in the differential reactivity between the highly electrophilic bromomethyl group (C2 position) and the methyl ester (C4 position).

This guide provides optimized protocols for N-alkylation (nucleophilic substitution) while suppressing competing ester hydrolysis or aminolysis. The presence of the hydrobromide (HBr) salt necessitates specific stoichiometric adjustments often overlooked in standard literature, leading to incomplete conversion or yield loss.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Electrophile: The bromomethyl group is activated by the electron-deficient pyridine ring, making it significantly more reactive toward nucleophiles (

    
    ) than a standard benzyl bromide.
    
  • Protecting Group/Salt: The molecule is supplied as an HBr salt. This protonates the pyridine nitrogen, temporarily deactivating the ring against self-polymerization but rendering the solid acidic. Critical: The reaction mixture becomes acidic upon dissolution, requiring immediate neutralization.

  • Competing Pathway: The C4-methyl ester is susceptible to nucleophilic acyl substitution (aminolysis) to form amides, particularly with primary amines at elevated temperatures.

Reaction Pathways

The goal is Kinetic Control: Favoring Path A (


 Alkylation) over Path B (Acyl Substitution).

ReactionPathways Start Methyl 2-(bromomethyl) isonicotinate HBr Inter Free Base Intermediate Start->Inter Neutralization Amine Amine Nucleophile (R-NH2) Amine->Inter Base Base (>2.5 eq) Base->Inter ProductA Path A (Target): N-Alkylated Product (Secondary/Tertiary Amine) Inter->ProductA SN2 Attack (Fast at 0°C-RT) ProductB Path B (Impurity): Amide Formation (Aminolysis) Inter->ProductB Acyl Sub. (Slow at RT, Fast >50°C) ProductC Path C (Impurity): Hydrolysis (Carboxylic Acid) Inter->ProductC Water present (Hydrolysis)

Figure 1: Competing reaction pathways. Path A is the desired kinetic product. Path B and C are thermodynamic pitfalls.

Critical Reaction Parameters

ParameterRecommendationRationale
Stoichiometry (Base) 2.5 – 3.0 Equivalents 1.0 eq neutralizes the starting HBr salt; 1.0 eq neutralizes the HBr byproduct; 0.5 eq ensures basicity to drive kinetics.
Solvent System DMF or MeCN (Method A)DCM (Method B)Polar aprotic solvents (DMF, Acetonitrile) accelerate

reactions. DCM is used for solubility of lipophilic amines.
Temperature 0°C start

RT
Low initial temperature prevents exotherms and suppresses ester aminolysis.
Concentration 0.1 M – 0.2 M High concentration risks dimerization; too low slows the rate.
Water Content Anhydrous (<0.1%) Essential to prevent ester hydrolysis (saponification) driven by the base.

Optimized Protocols

Method A: Inorganic Base (Standard for Cyclic/Secondary Amines)

Best for: Piperazines, Morpholines, and polar amines used in PARP inhibitor synthesis.

Materials:

  • Substrate: Methyl 2-(bromomethyl)isonicotinate HBr (1.0 eq)

  • Nucleophile: Amine (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (3.0 eq)
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Add the amine (1.1 eq) and Base (3.0 eq) to the solvent. Stir at Room Temperature (RT) for 10 minutes.

  • Addition: Cool the mixture to 0°C . Add Methyl 2-(bromomethyl)isonicotinate HBr (1.0 eq) portion-wise over 5–10 minutes.

    • Note: Adding the bromide to the amine/base mixture ensures the base immediately neutralizes the HBr salt, preventing local acidity spikes.

  • Reaction: Allow to warm to RT naturally. Stir for 2–4 hours.

    • Monitoring: Check via LC-MS or TLC (50% EtOAc/Hexane). Look for disappearance of the bromide (

      
      ) and appearance of the amine product (usually lower 
      
      
      
      ).
  • Workup:

    • Dilute with EtOAc.

    • Wash with Water (

      
      ) and Brine (
      
      
      
      ) to remove DMF/MeCN and inorganic salts.
    • Dry over

      
      , filter, and concentrate.
      
Method B: Organic Base (For Lipophilic/Sensitive Amines)

Best for: Primary amines or substrates soluble only in chlorinated solvents.

Materials:

  • Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (3.0 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Procedure:

  • Dissolve Methyl 2-(bromomethyl)isonicotinate HBr (1.0 eq) in DCM.

  • Neutralization: Cool to 0°C . Add DIPEA (3.0 eq) slowly. The solution may turn slightly yellow (liberation of free base).

  • Coupling: Add the Amine (1.0 – 1.1 eq) dropwise.

  • Reaction: Stir at 0°C for 1 hour , then warm to RT for 2–12 hours.

  • Quench: Add Saturated

    
     solution.
    
  • Purification: Flash column chromatography (DCM/MeOH gradients) is usually required as organic bases can be harder to remove than inorganic salts.

Workflow Visualization

Workflow Step1 1. Preparation Dry Solvent, N2 Atmosphere Step2 2. Base Activation Mix Amine + Base (3.0 eq) (Ensures HBr neutralization) Step1->Step2 Step3 3. Controlled Addition Add Bromide at 0°C (Prevents Exotherm/Side Rxns) Step2->Step3 Step4 4. Reaction Monitoring TLC/LCMS at 2 hours Target: Consumption of Bromide Step3->Step4 Step5 5. Workup Method A: H2O Wash Method B: NH4Cl Quench Step4->Step5

Figure 2: Standard Operating Procedure Workflow.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Yield (<40%) Incomplete neutralization of HBr salt.Ensure 3.0 eq of base is used. The first equivalent is consumed immediately by the starting material.
Amide Byproduct Reaction temperature too high or reaction time too long.Keep reaction at 0°C

RT
. Do not heat >40°C. Stop reaction immediately upon consumption of starting material.
Carboxylic Acid Water ingress (Hydrolysis).Use anhydrous solvents. Ensure base (

) is dry.
Over-Alkylation Primary amine used with excess bromide.Reverse Addition: Add the bromide solution slowly to an excess of the amine (1.5 eq) if over-alkylation is observed.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025). Methyl 2-(bromomethyl)isonicotinate hydrobromide - PubChem Compound Summary. Retrieved from

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 2-(bromomethyl)isonicotinate. Retrieved from

  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors. Molecules, 24(10).[1] Retrieved from

Sources

Method

Application Note: Solvent Selection Strategies for Methyl 2-(bromomethyl)isonicotinate Hydrobromide

Executive Summary Methyl 2-(bromomethyl)isonicotinate hydrobromide (CAS: 116986-08-4, generic ref) is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors and PARP inhibitors. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(bromomethyl)isonicotinate hydrobromide (CAS: 116986-08-4, generic ref) is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors and PARP inhibitors. Its dual functionality—a highly electrophilic bromomethyl group and a reactive methyl ester—presents a specific solvation paradox:

  • The Solubility Challenge: As a hydrobromide salt, the compound requires high-polarity solvents (DMSO, DMF, Methanol) for dissolution, which are often difficult to remove or chemically incompatible with sensitive nucleophiles.

  • The Stability Challenge: The activated alkyl bromide is prone to solvolysis (hydrolysis/alcoholysis) in protic media, while the ester group is susceptible to transesterification or saponification if handled improperly.

This guide provides a scientifically grounded protocol for solvent selection, moving beyond trial-and-error to a mechanistic approach that balances lattice energy disruption with chemoselectivity.

Chemical Profile & Reactivity Hotspots

Understanding the electronic environment is prerequisite to solvent selection.

FeatureElectronic EffectImplications for Solvent Selection
Pyridine Nitrogen (Protonated) Strong Electron Withdrawing Group (EWG). Inductively destabilizes the C-Br bond.Increases electrophilicity of

significantly compared to benzyl bromide. Requires base neutralization for non-polar solubility.
Bromomethyl Group (

)
Primary Alkyl Halide.Exclusive

reactivity. Sterically unhindered, allowing fast kinetics but high susceptibility to dimerization if concentration is too high.
Methyl Ester (

)
Electrophilic Carbonyl.CRITICAL: Avoid nucleophilic solvents (EtOH, iPrOH) with strong bases to prevent transesterification. Avoid water/hydroxide to prevent hydrolysis.

Solvent Selection Matrix

The following matrix categorizes solvents based on their interaction with the HBr salt lattice and their impact on reaction kinetics.

Tier 1: The "Gold Standard" (Polar Aprotic)

Recommended for most


 substitutions (Amines, Thiols, Phenols).
  • Solvents: Acetonitrile (MeCN) , DMF , NMP .

  • Mechanism: These solvents possess high dielectric constants (

    
    ), capable of solvating the cationic pyridinium core.
    
    • DMF/NMP: Excellent solubility for the salt form. Best for reactions with inorganic bases (

      
      , 
      
      
      
      ). Drawback: Difficult aqueous workup; DMF can decompose to dimethylamine at high T, reacting with the substrate.
    • Acetonitrile: Moderate solubility for the salt (often forms a slurry that clears upon reaction). Benefit: Easy removal (bp 82°C) and distinct phase separation in aqueous workup.

Tier 2: The "Protic Risk" (Alcohols)

Use ONLY with specific constraints.

  • Solvents: Methanol (MeOH) .[1]

  • Mechanism: Excellent solubility via hydrogen bonding.

  • Risk:

    • Solvolysis: MeOH competes as a nucleophile, forming the methyl ether ether byproduct.

    • Transesterification: If Ethanol is used, the methyl ester will convert to the ethyl ester in the presence of base. Strictly avoid Ethanol.

  • Use Case: Reductive aminations where the bromide is not the primary target, or rapid reactions with highly nucleophilic amines at low temperatures (

    
    ).
    
Tier 3: The "Biphasic Switch" (Non-Polar + Base)

Recommended for sensitive substrates or Green Chemistry compliance.

  • Solvents: Dichloromethane (DCM) , 2-MeTHF , Ethyl Acetate .

  • Mechanism: The HBr salt is insoluble. An organic base (DIPEA or TEA) is added to deprotonate the pyridine nitrogen in situ. The resulting neutral free base dissolves instantly in the organic layer and reacts.

  • Benefit: Avoids high-boiling solvents; easiest workup.

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the correct solvent system based on the nucleophile type.

SolventSelection Start START: Nucleophile Selection NucType Identify Nucleophile Type Start->NucType Amine Amine (Primary/Secondary) NucType->Amine Oxygen Oxygen/Sulfur (Phenol/Thiol) NucType->Oxygen Carbon Carbon (Malonate/Grignard) NucType->Carbon BaseCheck Is the Amine a Liquid/Soluble? Amine->BaseCheck SaltSol Requires Inorganic Base (K2CO3/Cs2CO3)? Oxygen->SaltSol Sensitive Is Ester Sensitive? Carbon->Sensitive MeCN Protocol A: MeCN + DIPEA (In-situ Neutralization) BaseCheck->MeCN Yes (Standard) DCM Protocol B: DCM + TEA (Biphasic/Solubility Switch) BaseCheck->DCM No (Solubility issues) DMF Protocol C: DMF or NMP (Homogeneous Salt Solvation) SaltSol->DMF Yes THF Protocol D: THF (Free Base Pre-isolation) Avoids HBr interference Sensitive->THF

Figure 1: Solvent Decision Tree for Methyl 2-(bromomethyl)isonicotinate HBr reactions.

Detailed Experimental Protocols

Protocol A: Amination in Acetonitrile (Standard)

Best for: Reaction with primary/secondary amines to form secondary/tertiary amine derivatives.

Reagents:

  • Methyl 2-(bromomethyl)isonicotinate HBr (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) — Note: 1.0 eq to neutralize HBr salt, 1.0 eq to scavenge HBr byproduct, 0.5 eq excess.

  • Solvent: Acetonitrile (anhydrous).

Procedure:

  • Suspension: Charge the reaction vessel with Methyl 2-(bromomethyl)isonicotinate HBr and Acetonitrile (

    
    ). The salt will likely not dissolve completely and form a suspension.
    
  • Neutralization: Cool to

    
     (ice bath). Add DIPEA dropwise.
    
    • Observation: The suspension should clear or change texture as the free base is liberated and dissolves.

  • Addition: Add the Amine nucleophile dropwise/portion-wise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via LCMS (Sample prep: quench aliquot in MeOH).

    • Target: Disappearance of Starting Material (M+H = 230/232 for free base).

  • Workup: Evaporate MeCN. Redissolve residue in EtOAc. Wash with water (

    
    ) and Brine (
    
    
    
    ). Dry over
    
    
    .
Protocol B: Etherification in DMF (Williamson Type)

Best for: Reaction with Phenols or Thiols requiring inorganic bases.

Reagents:

  • Methyl 2-(bromomethyl)isonicotinate HBr (1.0 equiv)

  • Phenol/Thiol (1.1 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv) — Note: Excess required to neutralize salt and deprotonate phenol.
    
  • Solvent: DMF (Dimethylformamide).

Procedure:

  • Pre-complexation: Dissolve Phenol and

    
     in DMF (
    
    
    
    ) and stir for 15 min to generate the phenoxide anion.
  • Addition: Add Methyl 2-(bromomethyl)isonicotinate HBr as a solid portion-wise to the stirring mixture.

    • Why Solid? Adding a solution of the HBr salt in DMF is risky as the salt may degrade if left standing in DMF for long periods without reaction.

  • Reaction: Stir at RT. Heating (

    
    ) is generally NOT required and increases risk of ester hydrolysis.
    
  • Workup: Pour mixture into ice-water (

    
     volume). The product often precipitates. If not, extract with EtOAc/LiCl (5% aq) to remove DMF.
    
Protocol C: Free-Basing (Pre-Isolation)

Best for: Reactions involving organometallics or extremely sensitive catalysts.

  • Suspend the HBr salt in DCM (

    
    ).
    
  • Add equal volume of Saturated Aqueous

    
    .
    
  • Stir vigorously for 10 minutes until two clear layers form.

  • Separate organic layer; dry over

    
     (keep time short to avoid decomposition).
    
  • Concentrate in vacuo at

    
    . Do not heat.  The free base alkyl bromide is thermally unstable. Use immediately.
    

Troubleshooting & Self-Validation

IssueDiagnostic (LCMS/NMR)Root CauseSolution
Product mass +14 Da Ethyl ester peak observed.Used Ethanol as solvent or workup reagent.Switch to MeOH or MeCN.
Product mass -14 Da Carboxylic acid peak (Hydrolysis).Water in solvent or excess hydroxide base.Use anhydrous solvents; switch from NaOH to

or DIPEA.
Low Yield / Black Tar Polymerization.Concentration too high (

); Exotherm uncontrolled.
Dilute reaction to

; Add bromide slowly at

.
Lachrymatory Effect Eye irritation in lab.Volatilization of free base.Safety: Handle only in fume hood. Treat glassware with dilute NaOH before removal from hood to quench traces.

References

  • Synthesis of Methyl 2-(aminomethyl)nicotinate Derivatives. Benchchem Application Notes. Link

  • Nucleophilic Substitution (

    
    ) Mechanism and Solvent Effects.  Organic Chemistry Portal. Link
    
  • Solvent-controlled selective transformation of 2-bromomethyl-2-methylaziridines. Journal of Organic Chemistry, 2012. Link

  • Stability of methylnicotinate in aqueous solution. BMC Research Notes, 2008.[2][3] Link

  • Safety Data Sheet: Methyl 2-(bromomethyl)isonicotinate. PubChem Laboratory Chemical Safety Summary. Link

Sources

Application

Application Note: Preparation and Diversification of Pyridine-Based Scaffolds Using Bromomethyl Isonicotinate

Executive Summary Bromomethyl isonicotinates—including regioisomers such as methyl 2-(bromomethyl)isonicotinate and methyl 3-(bromomethyl)isonicotinate—are highly versatile bifunctional building blocks in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromomethyl isonicotinates—including regioisomers such as methyl 2-(bromomethyl)isonicotinate and methyl 3-(bromomethyl)isonicotinate—are highly versatile bifunctional building blocks in medicinal chemistry and bioconjugation. Featuring a highly electrophilic benzylic-type bromide and a versatile ester moiety anchored to a robust pyridine core, these scaffolds enable divergent synthetic pathways. This application note provides field-proven methodologies for utilizing bromomethyl isonicotinate to synthesize complex pharmacological agents, including antisickling compounds, NAMPT inhibitors, and functional linkers for Antibody-Drug Conjugates (ADCs).

Mechanistic Rationale and Causality

The architectural value of bromomethyl isonicotinate lies in its orthogonal reactivity, which allows sequential or tandem modifications without the need for complex protecting group strategies:

  • Electrophilic Bromomethyl Group : The electron-withdrawing nature of the pyridine ring significantly enhances the electrophilicity of the benzylic carbon. This facilitates rapid

    
     displacement even with weakly nucleophilic substrates (such as complex phenols or sterically hindered amines) under mild basic conditions.
    
  • Isonicotinate Ester : The methyl or ethyl ester serves as a stable placeholder during initial nucleophilic substitutions. Post-alkylation, it can be readily saponified to a carboxylic acid to serve as a bioconjugation handle, or directly subjected to amidation to optimize the target molecule's hydrogen-bonding network.

Synthetic Workflow and Divergent Pathways

G Core Bromomethyl Isonicotinate Path1 Williamson Ether Synthesis Core->Path1 SN2 (Phenol) Path2 Amine Condensation & Cyclization Core->Path2 N-Alkylation Path3 Saponification (LiOH/THF) Core->Path3 Ester Hydrolysis Prod1 Pyridinylmethoxy Ethers Path1->Prod1 Prod2 Pyrrolo[3,4-c]pyridines Path2->Prod2 Prod3 Isonicotinic Acids Path3->Prod3 App1 Antisickling Agents Prod1->App1 App2 NAMPT Inhibitors Prod2->App2 App3 ADC Linkers Prod3->App3

Divergent synthetic pathways of bromomethyl isonicotinate toward therapeutic scaffolds.

Experimental Protocols

Protocol A: Williamson Ether Synthesis for Antisickling Agents

Context: This protocol generates aromatic aldehydes bearing pyridinylmethoxy-methyl esters, which act as allosteric modifiers of hemoglobin to prevent red blood cell sickling1[1]. Causality: Potassium carbonate (


) is utilized to deprotonate the phenolic hydroxyl group. The reaction is conducted in a polar aprotic solvent (DMF) because it leaves the resulting phenoxide anion relatively unsolvated, drastically accelerating the 

attack on the bromomethyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve the phenolic aldehyde (e.g., 2-hydroxy-5-methoxybenzaldehyde, 1.0 equiv) in anhydrous DMF (5 mL/mmol) under an inert atmosphere.

  • Deprotonation: Add anhydrous

    
     (2.0 equiv) to the solution.
    
    • Self-Validation Checkpoint: The mixture will typically exhibit a distinct color shift (often deepening to yellow/orange), confirming the generation of the active phenoxide nucleophile.

  • Alkylation: Add methyl 2-(bromomethyl)isonicotinate (1.1 equiv) dropwise at room temperature.

  • Reaction: Elevate the temperature to 60 °C and stir for 4–6 hours. Monitor the reaction via TLC (Hexane/EtOAc) until the complete consumption of the bromomethyl intermediate is observed.

  • Workup: Cool the mixture to room temperature, quench with distilled water, and extract three times with dichloromethane (

    
    ).
    
  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

    
    , concentrate in vacuo, and purify via silica gel column chromatography.
    
Protocol B: Synthesis of 1-Oxopyrrolo[3,4-c]pyridines

Context: Preparation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffolds, which are critical isosteric cores for sulfonamide-based NAMPT inhibitors2[2]. Causality: This is a tandem reaction. The primary amine first displaces the bromide via


. The proximity of the newly formed secondary amine to the isonicotinate ester then drives a spontaneous intramolecular amidation, expelling the alcohol leaving group to form a stable lactam ring.

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 3-(bromomethyl)isonicotinate (1.0 equiv) in anhydrous THF (5 mL/mmol). Note: This must be done immediately after synthesizing the bromomethyl intermediate to prevent spontaneous dimerization or degradation[2].

  • Base Addition: Add

    
     (2.0 equiv) to act as an acid scavenger for the generated hydrobromic acid.
    
  • Amine Introduction: Introduce the primary amine (0.8 equiv) dissolved in THF (3 mL/mmol) via a syringe. Using 0.8 equivalents of the amine ensures it is the limiting reagent, simplifying downstream purification.

  • Reaction: Stir the reaction mixture at room temperature for 48 hours.

    • Self-Validation Checkpoint: The formation of a white precipitate (

      
      ) in the THF solution indicates the successful progress of the initial 
      
      
      
      displacement.
  • Workup & Purification: Filter the mixture to remove inorganic salts, concentrate the filtrate under reduced pressure, and purify the crude residue by flash chromatography (MeOH in

    
    , gradient 0–10%) to isolate the cyclized product.
    
Protocol C: Saponification for ADC Linker Preparation

Context: Hydrolysis of methyl 2,6-bis(bromomethyl)isonicotinate to yield the corresponding acid, a critical intermediate for sulfatase-cleavable Antibody-Drug Conjugate (ADC) linkers3[3]. Causality: Lithium hydroxide (LiOH) is strictly preferred over NaOH or KOH. The


 ion coordinates effectively with the ester carbonyl oxygen, increasing its electrophilicity and accelerating hydrolysis. This allows the reaction to proceed at room temperature, preventing the unwanted hydrolysis of the sensitive primary alkyl bromides.

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 2,6-bis(bromomethyl)isonicotinate (1.0 equiv) in a 1:1 mixture of THF and water.

  • Hydrolysis: Add LiOH (3.0 equiv) to the solution.

  • Reaction: Stir the reaction at room temperature overnight.

    • Self-Validation Checkpoint: The biphasic/cloudy mixture will transition to a more homogeneous solution as the hydrophobic ester is converted into the highly water-soluble lithium carboxylate salt. TLC will show the complete disappearance of the high-Rf ester spot and the appearance of a baseline spot.

  • Workup: Acidify the mixture carefully with 1M HCl to pH ~2 to protonate the carboxylate. Extract the aqueous layer twice with EtOAc.

  • Isolation: Dry the combined organic phases over

    
     and remove the solvent in vacuo to yield 2,6-bis(bromomethyl)isonicotinic acid quantitatively[3].
    

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the diverse scaffolds generated from bromomethyl isonicotinate precursors.

Target ScaffoldApplicationReagents & CatalystSolventTemp / TimeTypical Yield
Pyridinylmethoxy Ethers Antisickling AgentsPhenol,

DMF60 °C / 4-6 h75–90%
1-Oxopyrrolo[3,4-c]pyridines NAMPT InhibitorsPrimary Amine,

THFRT / 48 h45–78%
2,6-bis(bromomethyl)isonicotinic acid ADC LinkersLiOH (3.0 equiv)THF /

RT / 12 hQuantitative
1,4-Azaphosphinines Phosphorus HeterocyclesPhosphonite, AgTFA (cat.)DCMRT / Overnight36–54%

(Note: 1,4-Azaphosphinine data is derived from the cyclization of heteroarylmethyl phosphinates utilizing methyl 6-(bromomethyl)isonicotinate4[4]).

References

  • Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates Source: ACS Publications URL:[Link][4]

  • Advanced Bioconjugation Technologies for Site-selective Protein Modification Antibody Drug Conjugates Source: DTU Inside (Technical University of Denmark) URL:[Link][3]

  • Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents Source: PubMed Central (NIH) URL:[Link][1]

  • The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Source: ResearchGate URL:[Link][2]

Sources

Method

Application Note: Advanced Protocols for Handling Hygroscopic Hydrobromide Salts in Organic Synthesis

Abstract Hydrobromide (HBr) salts are frequently selected in drug development to optimize the solubility and bioavailability of basic Active Pharmaceutical Ingredients (APIs). However, the increased polarizability of the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hydrobromide (HBr) salts are frequently selected in drug development to optimize the solubility and bioavailability of basic Active Pharmaceutical Ingredients (APIs). However, the increased polarizability of the bromide ion often results in salts with lower lattice energies and higher hygroscopicity compared to their hydrochloride counterparts. This application note provides a definitive guide for the synthesis, isolation, and handling of deliquescent HBr salts. It moves beyond standard techniques to offer "self-validating" protocols designed to prevent the common failure mode: the irreversible transformation of a crystalline salt into an intractable gum due to atmospheric moisture absorption.

Part 1: The Hygroscopic Challenge (Mechanistic Insight)

The Counter-Ion Effect

Why choose HBr if it is difficult to handle? The selection often comes down to the Lattice Energy vs. Hydration Energy balance.

  • Chloride (

    
    ):  Smaller ionic radius, higher charge density, forms tighter, higher-energy crystal lattices. often less soluble.
    
  • Bromide (

    
    ):  Larger ionic radius (
    
    
    
    vs
    
    
    for
    
    
    ), more polarizable. This leads to a "softer" interaction with the protonated amine, resulting in lower lattice energy and improved solubility.

The Trade-off: The same thermodynamic drive that makes HBr salts soluble in water (bioavailability) makes them aggressively scavenge water vapor from the air. In extreme cases (deliquescence), the salt dissolves in its own sorbed water, destroying the solid form.

The Failure Mode: "Oiling Out"

When a hygroscopic HBr salt absorbs moisture during crystallization, it often fails to form a lattice, resulting in a "gum" or "oil." This is not an impurity issue; it is a thermodynamic state where the amorphous hydrate is energetically favored over the crystalline anhydrous form in the presence of water.

Part 2: Synthesis & Isolation Protocols

Protocol A: Anhydrous Salt Formation (The "Dry" Route)

Avoid using 48% Aqueous HBr if the salt is known to be hygroscopic. Introducing water at the start is the primary cause of oiling out.

Reagents:

  • Free base (dried azeotropically with toluene).

  • HBr Source: 33% HBr in Acetic Acid (HBr/AcOH) OR HBr gas (generated in situ).

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the free base in anhydrous

    
     or MTBE under a nitrogen atmosphere (Schlenk line).
    
  • Acid Addition: Add HBr/AcOH dropwise at

    
    .
    
    • Self-Validating Check: The precipitate should be a fine white powder. If it becomes sticky immediately, stop. Your solvent is too polar or wet.

  • Precipitation: Allow the salt to precipitate.

  • Filtration (Crucial Step): Do NOT use a standard Büchner funnel open to air.

    • Use a Schlenk frit (filter stick) or an enclosed pressure filter under positive nitrogen pressure.

    • Why? Drawing vacuum on a standard funnel pulls moist lab air through the cake, hydrating it instantly.

  • Washing: Wash with anhydrous

    
     to remove excess acid.
    
Protocol B: The "Rescue" Technique for Oiled-Out Salts

If your HBr salt has turned into a gum, do not discard it. Use Trituration .

  • Decant: Remove the supernatant solvent.[1]

  • Add Non-Polar: Add fresh anhydrous

    
     or Heptane.
    
  • Sonication: Place the flask in a sonication bath. The mechanical energy disrupts the gum, inducing crystallization.

  • Scratching: Use a glass rod to scratch the side of the flask (providing nucleation sites).

  • Result: The gum should harden into a solid which can then be filtered under nitrogen.

Part 3: Drying and Post-Processing

The Trap of the Vacuum Oven: Placing a wet HBr salt in a vacuum oven at


 often melts it before it dries.

Correct Drying Protocol:

  • Desiccant: Use a vacuum desiccator with fresh Phosphorus Pentoxide (

    
    ) or KOH pellets.
    
  • Ramp: Apply high vacuum at room temperature for the first 4 hours to remove surface solvent.

  • Heat: Only apply heat (

    
    ) once the bulk solvent is removed.
    
  • Validation: Perform a Karl Fischer (KF) titration (coulometric) using an anhydrous methanol medium to confirm water content is

    
    .
    

Part 4: Analytical Characterization (DVS)

Do not rely on standard melting points (which will be depressed by moisture). The Gold Standard for defining hygroscopicity is Dynamic Vapor Sorption (DVS) .[2]

Data Interpretation (Ph.[3] Eur. / USP <1241> Classification):

  • Non-hygroscopic:

    
     weight gain at 90% RH.
    
  • Slightly hygroscopic:

    
     weight gain.
    
  • Hygroscopic:

    
     weight gain.
    
  • Very Hygroscopic (Deliquescent):

    
     weight gain.
    

Table 1: Comparison of Common Salt Counter-Ions

PropertyHydrochloride (HCl)Hydrobromide (HBr)Mesylate (

)
Counter-Ion Radius


Large/Complex
Lattice Energy HighModerate/LowLow
Solubility (Water) ModerateHighVery High
Hygroscopicity Risk Low/ModerateHigh High
Handling Precaution StandardInert Atmosphere Inert Atmosphere

Part 5: Visualizations

Workflow: Anhydrous Handling Loop

This diagram illustrates the closed-loop system required to maintain salt integrity.

HBr_Handling_Workflow cluster_0 Moisture Exclusion Zone Start Free Base (Anhydrous) Reaction Reaction (HBr/AcOH in Et2O) Start->Reaction Inert Atm Check Precipitate State? Reaction->Check Rescue Rescue Protocol (Sonication/Trituration) Check->Rescue Gum/Oil Filter Filtration (Schlenk Frit / N2) Check->Filter Solid Powder Rescue->Check Retry Dry Drying (P2O5 / High Vac) Filter->Dry No Air Exposure Storage Storage (Glovebox / Taped Vial) Dry->Storage <0.5% H2O

Caption: Figure 1. Closed-loop workflow for synthesizing and isolating hygroscopic HBr salts, emphasizing the "Rescue Protocol" loop for oiled-out products.

Decision Tree: Salt Selection Strategy

When to persist with HBr and when to abandon it based on DVS data.

Salt_Selection_Tree Input Candidate HBr Salt DVS Run DVS Analysis (25°C, 0-90% RH) Input->DVS Class Hygroscopicity Class? DVS->Class Stable Non/Slightly Hygroscopic (<2% wt gain) Class->Stable <2% Manageable Hygroscopic (2-15% wt gain) Class->Manageable 2-15% Critical Deliquescent (>15% wt gain) Class->Critical >15% Action1 Proceed to Scale-up Stable->Action1 Action2 Requires Special Packaging (Alu/Alu Blister + Desiccant) Manageable->Action2 Action3 Abandon Salt Form Switch to HCl or Fumarate Critical->Action3

Caption: Figure 2. Decision logic for API salt selection based on DVS hygroscopicity data classification (USP <1241>).

References

  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. USP-NF.[4][5] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[6][7][8] (2002).[7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive text on counter-ion selection). Link

  • European Pharmacopoeia (Ph. Eur.). 5.[6]11. Characters Section in Monographs. (Defines hygroscopicity classifications). Link

  • Surface Measurement Systems. Dynamic Vapor Sorption (DVS) Application Notes for Pharmaceutical Materials. (Methodology for hygroscopicity testing). Link

  • Organic Syntheses. General Procedures for Handling Hygroscopic Compounds. Org. Synth. (Standard techniques for Schlenk lines). Link

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues of Methyl 2-(bromomethyl)isonicotinate hydrobromide in organic solvents

Prepared by: The Applications & Synthesis Support Group Welcome to the technical support center for Methyl 2-(bromomethyl)isonicotinate hydrobromide. This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Applications & Synthesis Support Group

Welcome to the technical support center for Methyl 2-(bromomethyl)isonicotinate hydrobromide. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered with this reagent, particularly concerning its solubility in organic solvents. As a pyridinium hydrobromide salt, this compound exhibits a distinct solubility profile that is critical to understand for its successful application in synthesis.

This document provides in-depth, experience-driven advice, troubleshooting protocols, and the fundamental chemical principles governing the behavior of this molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and solubility of Methyl 2-(bromomethyl)isonicotinate hydrobromide.

Q1: I'm trying to run a reaction in a non-polar solvent like Toluene or Hexane, but the Methyl 2-(bromomethyl)isonicotinate hydrobromide won't dissolve. Why is this happening?

This is expected behavior due to a fundamental principle of solubility: "like dissolves like."[1] Methyl 2-(bromomethyl)isonicotinate hydrobromide is an ionic salt. The molecule consists of a positively charged pyridinium cation and a bromide anion. This ionic nature makes it highly polar. Non-polar solvents like Toluene and Hexane have a very low dielectric constant and cannot effectively solvate charged ions. The strong electrostatic forces holding the crystal lattice together are much more powerful than any potential interactions with non-polar solvent molecules.

Q2: What is the general solubility profile I should expect from this compound?

As a pyridinium hydrobromide salt, you should expect:

  • High solubility in polar protic solvents like water, methanol, and ethanol. These solvents can effectively solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions.

  • Moderate to good solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN). These solvents have high dipole moments that can stabilize the ions in solution.

  • Very low to negligible solubility in non-polar solvents (e.g., Toluene, Hexane, Diethyl Ether) and solvents of low polarity like Dichloromethane (DCM) and Chloroform.

The presence of both polar (the salt) and non-polar (the aromatic ring and methyl ester) regions in the molecule gives it some amphiphilic character, but the ionic salt portion dominates its solubility profile.[2]

Q3: How does the hydrobromide salt form affect solubility compared to the freebase, Methyl 2-(bromomethyl)isonicotinate?

Salt formation is a common strategy to increase the aqueous solubility of drug candidates.[3] The hydrobromide salt is significantly more polar than its corresponding freebase.

  • Hydrobromide Salt: High polarity, favors polar solvents, generally a crystalline solid with higher melting point and strong crystal lattice energy.

  • Freebase: Moderately polar, will exhibit significantly better solubility in less polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF), where the salt form is insoluble.

If your reaction conditions require a less polar solvent, converting the salt to the freebase may be a necessary preliminary step.

Q4: Can I convert the hydrobromide salt to the freebase to improve its solubility in organic solvents? How would I do that?

Yes, converting the salt to the freebase is a standard and effective strategy. This is achieved by a simple acid-base extraction.

Protocol: Freebase Generation

  • Dissolution: Dissolve the Methyl 2-(bromomethyl)isonicotinate hydrobromide in water or a minimal amount of a polar solvent in which it is soluble.

  • Neutralization: Cool the solution in an ice bath and slowly add a weak inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), while stirring. Monitor the pH with litmus paper or a pH meter until it becomes neutral or slightly basic (pH 7-8). Avoid using strong bases like NaOH, as they can promote hydrolysis of the methyl ester.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent in which the freebase is soluble (e.g., Dichloromethane or Ethyl Acetate).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the freebase, which is often an oil or a lower-melting solid.

Section 2: Troubleshooting Guide: A Systematic Approach to Solubility Issues

This guide provides a logical workflow for diagnosing and solving solubility challenges during your experiment.

Problem Statement: Methyl 2-(bromomethyl)isonicotinate hydrobromide fails to dissolve sufficiently in the chosen reaction solvent, leading to a stalled or heterogeneous reaction mixture.

This workflow is designed to systematically address the issue, starting with the simplest and most direct methods.

G A Problem: Compound Insoluble B Step 1: Re-evaluate Solvent Choice Is the solvent polar enough? (e.g., DMF, DMSO, MeCN) A->B C Action: Switch to a more polar aprotic solvent. B->C No D Step 2: Apply Gentle Heating Can thermal energy overcome the crystal lattice energy? B->D Yes C->D E Action: Heat reaction mixture (e.g., 40-60 °C). Monitor for decomposition. D->E Yes F Step 3: Use a Co-Solvent Can a small amount of a stronger solvent aid dissolution? D->F No J Problem Solved: Homogeneous Solution E->J G Action: Add a co-solvent (e.g., 5-10% DMF or DMSO) to the primary solvent. F->G Yes H Step 4: Consider Chemical Modification Is the salt form incompatible with the solvent system? F->H No G->J I Action: Convert to freebase (See FAQ Q4 Protocol) and use a less polar solvent. H->I Yes K Issue Persists: Consult further literature or consider alternative synthetic route. H->K No I->J

Caption: A decision tree for systematically addressing poor reactant solubility.

Section 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Solubility

This protocol provides a general method for efficiently screening solvents to find a suitable one for your reaction.[1][4]

Objective: To determine the qualitative solubility of Methyl 2-(bromomethyl)isonicotinate hydrobromide in a range of common laboratory solvents at room temperature and upon heating.

Materials:

  • Methyl 2-(bromomethyl)isonicotinate hydrobromide

  • Small vials or test tubes (e.g., 1.5 mL Eppendorf tubes or 13x100 mm test tubes)

  • A selection of solvents (see Table 1)

  • Vortex mixer

  • Heat block or water bath

Procedure:

  • Preparation: Add a small, pre-weighed amount of the compound (e.g., 10 mg) to each labeled vial.

  • Initial Solvent Addition: To each vial, add a measured volume of the first solvent (e.g., 0.5 mL).

  • Room Temperature Test: Vigorously vortex each vial for 30-60 seconds. Visually inspect for dissolution. Record the observation (e.g., Insoluble, Partially Soluble, Fully Soluble).

  • Incremental Solvent Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent (for a total of 1.0 mL) and repeat step 3.

  • Heating Test: If the compound remains insoluble or partially soluble at room temperature, place the vial in a heat block or warm water bath and heat to approximately 50-60°C for 1-2 minutes.

  • Hot Dissolution Observation: Vortex the hot mixture and observe. Note if the compound dissolves with heating.

  • Cooling Test: If the compound dissolved upon heating, allow the vial to cool slowly to room temperature and then place it in an ice bath. Observe if recrystallization occurs. An ideal recrystallization solvent is one where the compound is soluble when hot but insoluble when cold.[4]

  • Data Compilation: Record all observations in a table for easy comparison.

Table 1: Predicted Solubility Profile of Methyl 2-(bromomethyl)isonicotinate hydrobromide

This table provides an expected solubility profile based on the chemical principles of ionic salts. Actual experimental results from the protocol above should be used to confirm these predictions.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)High Excellent at solvating both cations and anions through hydrogen bonding and strong dipole interactions.
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN)Moderate to High High dielectric constant and strong dipole moment can stabilize the dissociated ions.
Low-Polarity Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)Very Low to Insoluble Insufficient polarity to overcome the strong ionic interactions of the crystal lattice. The freebase form is expected to be soluble here.
Non-Polar Toluene, Hexane, Diethyl EtherInsoluble Lack the polarity required to interact with and dissolve an ionic salt.

Section 4: Deeper Dive: The Science of Solubility

Understanding the underlying chemical principles is key to making informed decisions in the lab.

  • The Role of the Pyridinium Hydrobromide Salt: The core of the solubility issue lies in the compound's salt structure. The nitrogen atom on the pyridine ring is protonated by hydrobromic acid (HBr), creating a positively charged pyridinium ion. This ionic character dominates the molecule's physical properties. For the compound to dissolve, solvent molecules must provide enough energy to overcome the powerful electrostatic attraction between the pyridinium cations and bromide anions in the crystal lattice.[5]

  • Crystal Lattice Energy: Crystalline solids are held together by a specific amount of energy known as the crystal lattice energy. For ionic compounds, this energy is substantial. A solvent can only dissolve a salt if the energy released during the solvation of the individual ions is greater than the energy required to break apart the crystal lattice. Polar solvents are effective because their interactions with the ions are highly energetic. Recent studies on pyridinium salts have shown that even subtle interactions can disrupt the crystal lattice and influence solubility.[6][7]

  • Ion-Pair Formation: In some solvents with intermediate polarity, the salt may not fully dissociate into free-floating ions. Instead, it can form "ion pairs" where the cation and anion remain in close proximity.[8] This can limit the effective solubility and reactivity of the compound. Using highly polar solvents like DMSO or DMF helps to ensure complete dissociation into reactive ions.

By understanding these principles and applying the systematic troubleshooting guide, researchers can effectively overcome the solubility challenges associated with Methyl 2-(bromomethyl)isonicotinate hydrobromide and successfully utilize this valuable reagent in their synthetic endeavors.

References

  • Organic Syntheses. (n.d.). METHYL α-(BROMOMETHYL)ACRYLATE.
  • PubChem. (n.d.). Methyl 2-(bromomethyl)nicotinate. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/54279601
  • ChemicalBook. (n.d.). Methyl 2-(broMoMethyl)nicotinate CAS#: 116986-08-4. Retrieved from

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate Derivatives. Retrieved from

  • Khan, F. N., & Gowda, D. V. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Drug Delivery and Therapeutics, 12(5), 183-193.
  • Ramesh, S., Zmeškalová, E., Kučeráková, M., Zvoníček, V., & Šoóš, M. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm.
  • Sunrise. (n.d.). Decoding Methyl Bromide: From Physicochemical Properties to Safe Usage. Retrieved from

  • BenchChem. (n.d.). Managing poor solubility and instability issues in reactions. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 3-(bromomethyl)isonicotinate hydrobromide. Retrieved from

  • Longdom Publishing. (2024). Solvent Properties of Pyridinium Ionic Liquids. Journal of Chemical Engineering and Process Technology. Retrieved from

  • Lonza. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from

  • ChemScene. (n.d.). Methyl 2-(bromomethyl)nicotinate. Retrieved from

  • Singh, A. K., & Kumar, R. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-6.
  • The Royal Society of Chemistry. (2020).
  • Mohammed, A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
  • PubChem. (n.d.). 2-Bromo-isonicotinic acid methyl ester. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/3847768
  • Samaroo, S., Hengesbach, C., Bruggeman, C., Carducci, N. G. G., Mtemeri, L., Staples, R. J., Guarr, T., & Hickey, D. P. (2023). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from

  • Chemistry LibreTexts. (2016). 17.
  • ChemicalBook. (n.d.). 2-BROMO-ISONICOTINIC ACID METHYL ESTER. Retrieved from

  • Samaroo, S., et al. (2023). C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice. ResearchGate. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Reactions with Methyl 2-(bromomethyl)isonicotinate hydrobromide

Welcome to the advanced technical support center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of bifunctional pyridine building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of bifunctional pyridine building blocks. Methyl 2-(bromomethyl)isonicotinate hydrobromide (CAS 1956366-21-4) is a highly versatile reagent used to construct fused or bridged aza-heterocycles. However, its dual electrophilic nature—a highly reactive benzylic bromide at C2 and a methyl ester at C4—presents unique chemoselectivity and stability challenges.

This guide provides field-proven causality, self-validating protocols, and troubleshooting logic to ensure your cyclization reactions succeed.

Core Principles & Mechanistic Causality

To master this reagent, you must understand why it is supplied as a hydrobromide salt. The free base of 2-(bromomethyl)pyridine derivatives is intrinsically unstable[1]. If the pyridine nitrogen is not protonated, it acts as a nucleophile, attacking the bromomethyl group of an adjacent molecule. This intermolecular self-alkylation rapidly triggers a runaway polymerization, yielding an intractable black tar composed of quaternized pyridinium salts[2].

The Golden Rule: Never generate the free base in the absence of a competing, stronger nucleophile.

Diagnostic Troubleshooting Logic

Use the following decision tree to diagnose common failure modes during your cyclization workflows.

Diagnostic workflow for identifying and resolving common cyclization failures.

Self-Validating Experimental Protocol: Two-Stage Cyclization

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. By isolating the intermediate, you verify the success of the


 substitution before forcing the intramolecular cyclization.
Stage 1: N-Alkylation (Intermolecular Substitution)
  • Preparation: Suspend 1.0 equivalent of Methyl 2-(bromomethyl)isonicotinate hydrobromide in anhydrous Acetonitrile (MeCN) or DMF at 0°C under an inert argon atmosphere[3].

    • Validation: The suspension should remain pale/colorless. A color change to deep red indicates moisture ingress and premature free-basing[1].

  • Nucleophile Addition: Add 1.1 to 1.5 equivalents of your primary nucleophile (e.g., a primary amine) directly to the chilled suspension.

  • Controlled Neutralization: Dilute 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) in MeCN and add it dropwise over 30 minutes.

    • Causality: The first equivalent of DIPEA neutralizes the HBr salt, liberating the free base. Because the nucleophile is already present in excess, it immediately outcompetes the pyridine nitrogen for the benzylic bromide, preventing polymerization[2]. The remaining 1.5 equivalents neutralize the HBr generated during the

      
       reaction.
      
  • Isolation: Stir for 2 hours at room temperature. Concentrate under reduced pressure, partition between EtOAc and water, and collect the organic layer.

    • Validation: LC-MS should confirm the mass of the acyclic intermediate.

Stage 2: Intramolecular Cyclization (Lactamization/Ring Closure)
  • Solvent Exchange: Dissolve the validated intermediate in a high-boiling solvent (e.g., Toluene or 1,4-Dioxane).

  • Thermal Cyclization: Heat to 80–110°C. The secondary amine will attack the C4 methyl ester, expelling methanol to form the lactam/fused ring.

  • Catalytic Intervention (If Required): If TLC shows starting material after 12 hours, the ester is insufficiently electrophilic. Cool the reaction and add a Lewis acid catalyst (e.g.,

    
     or Trimethylaluminum) to activate the carbonyl carbon.
    

Step-by-step workflow for the controlled two-stage cyclization process.

Quantitative Data: Condition Optimization Matrix

Selecting the right base and solvent is critical. The table below summarizes the quantitative impact of various conditions on reaction outcomes.

Base UsedSolventTemp (°C)Primary OutcomeCausality / Mechanism
Aqueous

DCM / Water25Ester Hydrolysis (>60%)Hydroxide ions generated in biphasic mixtures rapidly attack the C4 methyl ester.
None (Free-basing via extraction)DCM25 - 40Polymerization (>80%)Without a nucleophile present, the concentrated free base self-alkylates upon solvent evaporation[1].
Triethylamine (

)
THF60Poor Cyclization Yield

can act as a competing nucleophile for the benzylic bromide, forming quaternary ammonium salts.
DIPEA (2.5 eq) Anhydrous MeCN 0 to 25 Clean Substitution (>90%) DIPEA is sterically hindered (non-nucleophilic) and anhydrous conditions preserve the ester.
Frequently Asked Questions (FAQs)

Q: I tried to free-base the salt by extracting it with aqueous potassium carbonate and DCM, but the solution turned deep red and decomposed upon evaporation. What happened? A: You observed the classical degradation of 2-bromomethylpyridines. While the biphasic solution is temporarily stable, concentrating the free base removes the solvation shell, forcing the molecules into close proximity. This triggers rapid intermolecular N-alkylation[1]. Always perform the free-basing in situ with the target nucleophile already present.

Q: My


 substitution worked perfectly, but the subsequent cyclization onto the isonicotinate ester is completely stalled, even at reflux. How do I force the ring closure? 
A:  Methyl esters are relatively poor electrophiles for lactamization, especially if the forming ring suffers from steric strain. You have two authoritative workarounds:
  • Direct Activation: Use a stoichiometric amount of Trimethylaluminum (

    
    ) to generate a highly reactive dimethylaluminum amide intermediate from your amine, which will forcefully attack the ester.
    
  • Saponification & Coupling: Hydrolyze the methyl ester to the carboxylic acid using LiOH in THF/Water. After acidic workup, use a standard peptide coupling reagent (like HATU or EDC/HOBt) to drive the intramolecular cyclization at room temperature.

Q: Can I use this reagent for cross-coupling reactions (e.g., Suzuki or Sonogashira) before the cyclization? A: It is highly unadvisable to perform transition-metal cross-coupling on this specific molecule while the bromomethyl group is intact. The benzylic bromide is highly reactive and will undergo oxidative addition with Palladium/Copper catalysts, leading to complex mixtures. You must perform the nucleophilic substitution at the C2 bromomethyl group first, and then you can elaborate the core scaffold.

References

2.[1] Synthesis of Quinolizidine-based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates Source: ChemRxiv URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for the Synthesis of Methyl 2-(bromomethyl)isonicotinate hydrobromide

Welcome to the technical support center for the synthesis of Methyl 2-(bromomethyl)isonicotinate hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-(bromomethyl)isonicotinate hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical bromination step in the synthesis of this important intermediate.

Introduction: The Criticality of Temperature in Wohl-Ziegler Bromination

Methyl 2-(bromomethyl)isonicotinate hydrobromide is a key building block in the synthesis of various pharmaceutical compounds. Its preparation commonly involves the radical bromination of Methyl 2-methylnicotinate using N-bromosuccinimide (NBS) and a radical initiator, a transformation known as the Wohl-Ziegler reaction.[1][2][3][4] The success of this reaction is highly dependent on precise temperature control. Improper temperature management can lead to a cascade of undesirable side reactions, significantly impacting yield, purity, and downstream processes.

This guide will provide a comprehensive framework for understanding and optimizing the reaction temperature, troubleshooting common issues, and ensuring a robust and reproducible synthesis.

Understanding the Reaction: Mechanism and Temperature's Role

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[2][4] The key steps are:

  • Initiation: The radical initiator, typically 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decomposes upon heating to generate free radicals.

  • Propagation:

    • A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of Methyl 2-methylnicotinate, forming a resonance-stabilized benzylic radical.[3][5]

    • This benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the desired product and a new bromine radical.[2][6]

  • Termination: Radicals combine to terminate the chain reaction.

Temperature plays a pivotal role in this process:

  • Initiator Decomposition: The rate of radical initiation is directly dependent on the temperature. AIBN, for instance, has a 10-hour half-life at approximately 64°C and its decomposition rate increases with temperature.[7][8]

  • Reaction Rate: As with most chemical reactions, the rate of the propagation steps increases with temperature.

  • Selectivity: Temperature can influence the selectivity of the bromination. Higher temperatures can lead to increased rates of side reactions.[9][10]

Visualizing the Reaction Pathway

Wohl-Ziegler Bromination Figure 1. Wohl-Ziegler Bromination Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Radicals 2 R• AIBN->Radicals Heat (ΔT) Br_Radical Br• Radicals->Br_Radical Reacts with trace HBr StartMat Methyl 2-methylnicotinate BenzylicRadical Benzylic Radical StartMat->BenzylicRadical H-abstraction by Br• Product Methyl 2-(bromomethyl)isonicotinate BenzylicRadical->Product Reacts with Br₂ Termination Radical Combination BenzylicRadical->Termination NBS NBS Br2 Br₂ (low conc.) NBS->Br2 Reacts with HBr Product->Br_Radical Generates new Br• Br_Radical->Termination

Caption: Figure 1. Wohl-Ziegler Bromination Pathway

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the synthesis of Methyl 2-(bromomethyl)isonicotinate hydrobromide. It is crucial to monitor the reaction closely and adjust parameters as needed based on in-process controls.

Materials:

  • Methyl 2-methylnicotinate

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.[11]

  • Hydrobromic acid (HBr) in acetic acid or ethereal solution

Procedure:

  • To a solution of Methyl 2-methylnicotinate (1.0 eq) in CCl₄ (or alternative solvent), add NBS (1.0-1.2 eq).[12]

  • Add a catalytic amount of AIBN (0.02-0.1 eq).

  • Heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C) under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Monitor the reaction progress by TLC, GC-MS, or ¹H NMR spectroscopy.[12][13] The disappearance of the starting material and the appearance of the product spot/peak are key indicators.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To the crude product, add a solution of HBr to precipitate the hydrobromide salt.

  • Filter the solid and wash with a cold, non-polar solvent (e.g., diethyl ether) to afford the desired product.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, with a focus on temperature-related problems.

Q1: My reaction is very slow or not initiating. What should I do?

A1: This is a common issue often related to insufficient radical initiation.

  • Check the Temperature: Ensure your reaction is at the appropriate reflux temperature for your chosen solvent. For CCl₄, this is around 77°C.[12] For acetonitrile, it's approximately 82°C.

  • Initiator Activity: AIBN decomposes over time. Use a fresh batch of AIBN. The decomposition rate is temperature-dependent; if the temperature is too low, the rate of radical formation will be insufficient to sustain the chain reaction.[14][15]

  • Light Source: In some cases, initiation can be facilitated by irradiation with a light source (e.g., a sunlamp or a specific wavelength LED).[11][16]

Q2: I'm observing significant amounts of dibrominated and other byproducts. How can I improve the selectivity for the monobrominated product?

A2: Over-bromination is a classic challenge in Wohl-Ziegler reactions and is highly sensitive to reaction conditions.[6]

  • Temperature Control is Key: Excessive temperature can accelerate the rate of the second bromination, leading to the formation of the dibrominated species. Maintain a gentle reflux and avoid overheating.

  • NBS Stoichiometry: Use a stoichiometric amount or only a slight excess of NBS (1.0-1.1 equivalents). A large excess of NBS will drive the reaction towards di- and polybromination.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged reaction times, even at the correct temperature, can lead to byproduct formation.

  • Solvent Choice: While CCl₄ is traditional, less reactive solvents can sometimes offer better selectivity.[17]

Q3: The reaction mixture has turned dark brown or black. What does this indicate?

A3: A dark coloration often suggests decomposition or side reactions.

  • Overheating: This is a primary cause. Localized overheating can lead to the decomposition of the starting material, product, or NBS. Ensure uniform heating with a well-stirred oil bath.

  • Impure Reagents: Impurities in the starting material or NBS can lead to undesired side reactions. Ensure the purity of your reagents. Recrystallizing NBS can sometimes be beneficial.[18]

Q4: How can I effectively monitor the reaction to determine the optimal endpoint?

A4: Proper reaction monitoring is crucial for maximizing yield and minimizing byproducts.

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of starting material, product, and byproducts.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide a clear picture of the reaction progress by observing the disappearance of the methyl singlet of the starting material and the appearance of the bromomethyl singlet of the product.[19]

Troubleshooting Flowchart

Troubleshooting Flowchart Figure 2. Troubleshooting Common Issues cluster_slow Troubleshooting Slow Reaction cluster_byproducts Troubleshooting Byproducts cluster_dark Troubleshooting Dark Color Start Problem Observed SlowReaction Slow/No Reaction Start->SlowReaction Byproducts High Byproduct Formation (e.g., dibromination) Start->Byproducts DarkColor Dark Reaction Mixture Start->DarkColor CheckTemp Verify Reflux Temperature SlowReaction->CheckTemp LowerTemp Reduce Temperature/ Maintain Gentle Reflux Byproducts->LowerTemp AvoidOverheating Ensure Uniform Heating/ Avoid Hotspots DarkColor->AvoidOverheating FreshAIBN Use Fresh AIBN CheckTemp->FreshAIBN AddLight Consider Photo-initiation FreshAIBN->AddLight CheckNBS Check NBS Stoichiometry (1.0-1.1 eq) LowerTemp->CheckNBS MonitorClosely Monitor Reaction Closely/ Stop at Completion CheckNBS->MonitorClosely CheckPurity Check Reagent Purity AvoidOverheating->CheckPurity

Caption: Figure 2. Troubleshooting Common Issues

Optimizing Reaction Temperature: A Data-Driven Approach

The optimal reaction temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity. The following table provides a general guideline for the effect of temperature on the reaction outcome.

Temperature RangeExpected OutcomePotential Issues
< 60°C Very slow or no reactionInsufficient radical initiation
60 - 80°C Moderate to good reaction rateOptimal range for many solvents
> 80°C Fast reaction rateIncreased risk of byproduct formation

A Note on Initiator Choice and Temperature:

The choice of radical initiator should be matched with the desired reaction temperature.

  • AIBN: Suitable for temperatures in the range of 60-80°C.

  • Benzoyl Peroxide (BPO): Has a lower decomposition temperature and can be used for reactions at slightly lower temperatures.

Conclusion: Mastering Temperature for a Successful Synthesis

The optimization of reaction temperature is paramount for the successful synthesis of Methyl 2-(bromomethyl)isonicotinate hydrobromide. By understanding the underlying principles of the Wohl-Ziegler reaction, implementing a robust experimental protocol, and systematically troubleshooting common issues, researchers can achieve high yields and purity of this valuable intermediate. Careful monitoring and a data-driven approach to optimization are the cornerstones of a reproducible and scalable process.

References

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Retrieved from [Link]

  • MDPI. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

  • User‐friendly and Green Procedure for a Photoinduced Wohl‐Ziegler Reaction. (2025, March 7). Retrieved from [Link]

  • Study on Thermal Decomposition Characteristics of AIBN. (n.d.).
  • Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2019, January 22). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Retrieved from [Link]

  • Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. (n.d.).
  • Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(bromomethyl)nicotinate. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for Methyl Bromide. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Analytical Methods. (2012, November 1).
  • ResearchGate. (n.d.). Thermal decomposition kinetic evaluation and its thermal hazards prediction of AIBN. Retrieved from [Link]

  • SciSpace. (n.d.). A Detailed Study of Irradiation Requirements, Towards an Efficient Photochemical Wohl-Ziegler Protocol in Flow. Retrieved from [Link]

  • Master Organic Chemistry. (2013, September 23). Selectivity In Free Radical Reactions. Retrieved from [Link]

  • PubMed. (2008, November 15). Study on thermal decomposition characteristics of AIBN. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL α-(BROMOMETHYL)ACRYLATE. Retrieved from [Link]

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • The University of Melbourne. (n.d.). Further studies on the thermal decomposition of AIBN-implications concerning the mechanism of termination in methacrylonitrile polymerization. Retrieved from [Link]

  • Supporting information. (n.d.).
  • Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 10). What determines the high degree of selectivity in free radical brominations?. Retrieved from [Link]

  • Yale Online. (n.d.). CHEM 125b - Lecture 3 - Rate and Selectivity in Radical-Chain Reactions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR Characteristic Peaks of Methyl 2-(bromomethyl)isonicotinate hydrobromide: A Comparative Analytical Guide

As a Senior Application Scientist, I often see drug development professionals and synthetic chemists face challenges in verifying the structural integrity of complex pyridine derivatives. Methyl 2-(bromomethyl)isonicotin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often see drug development professionals and synthetic chemists face challenges in verifying the structural integrity of complex pyridine derivatives. Methyl 2-(bromomethyl)isonicotinate hydrobromide is a highly versatile building block used in the synthesis of active pharmaceutical ingredients (APIs). However, its procurement and synthesis are prone to specific impurities, such as unreacted precursors, hydrolyzed free acids, or chloro-analogs.

Fourier Transform Infrared (FTIR) spectroscopy is a highly reliable method for identifying functional groups and confirming the success of synthetic modifications[1]. This guide provides an objective, causality-driven breakdown of the compound's FTIR profile, comparing it against common alternatives to ensure rigorous quality control.

Structural Deconstruction & Mechanistic Causality

To interpret the FTIR spectrum of Methyl 2-(bromomethyl)isonicotinate hydrobromide, we must deconstruct the molecule into its four primary IR-active domains. Understanding the causality behind each peak shift is critical for accurate spectral interpretation.

  • The Hydrobromide Salt (N⁺–H Stretch) When the pyridine nitrogen is quaternized by hydrobromic acid (HBr), it forms a pyridinium ion. The resulting N⁺–H bond participates in a strong, complex hydrogen-bonding network within the crystal lattice. This interaction significantly lowers the vibrational energy and broadens the absorption band, resulting in a massive, characteristic envelope spanning 2500–3000 cm⁻¹ . This broad band is the primary indicator of successful salt formation, distinguishing it from the sharp, weak N–H or C–H stretches of a free base.

  • The Ester Carbonyl (C=O Stretch) Saturated aliphatic esters typically exhibit a strong C=O stretching vibration between 1735–1750 cm⁻¹ [2]. In this molecule, the electron-withdrawing inductive effect of the protonated pyridine ring slightly strengthens the C=O bond compared to standard aliphatic esters, keeping the peak sharply centered near 1735 cm⁻¹ . This is a critical diagnostic peak to differentiate the compound from its hydrolyzed carboxylic acid counterpart.

  • The Bromomethyl Group (C–Br Stretch) According to Hooke's Law, the vibrational frequency of a chemical bond is inversely proportional to the reduced mass of the atoms involved. Because bromine is a heavy halogen, the C–Br stretching frequency is pushed deep into the fingerprint region, typically appearing between 515–690 cm⁻¹ [2]. Identifying this peak confirms the success of the bromination step.

  • The Pyridine Backbone (C=C / C=N Stretches) The aromatic ring deformations, specifically the C=C and C=N stretching vibrations, appear as a pair of sharp, distinct bands in the 1585–1600 cm⁻¹ region[3].

Comparative Spectral Analysis

When verifying this compound, it is rarely analyzed in isolation. It must be distinguished from its synthetic precursor, potential hydrolysis degradation products, and halogen analogs. The table below summarizes the quantitative peak shifts used to differentiate the target compound from its three most common alternatives.

Feature / Functional GroupTarget: Methyl 2-(bromomethyl)isonicotinate HBrAlternative 1: Methyl 2-methylisonicotinate (Precursor)Alternative 2: 2-(bromomethyl)isonicotinic acid HBr (Hydrolyzed)Alternative 3: Methyl 2-(chloromethyl)isonicotinate HCl (Chloro-analog)
Salt Formation (N⁺–H) ~2500–3000 cm⁻¹ (Broad) Absent (Free Base)~2500–3000 cm⁻¹ (Broad)~2500–3000 cm⁻¹ (Broad)
Carbonyl (C=O) ~1735 cm⁻¹ (Ester) ~1735 cm⁻¹ (Ester)~1700 cm⁻¹ (Carboxylic Acid)~1735 cm⁻¹ (Ester)
Halogen (C–X) ~550–600 cm⁻¹ (C–Br) Absent~550–600 cm⁻¹ (C–Br)~700–750 cm⁻¹ (C–Cl)[2]
Pyridine Ring ~1590, 1610 cm⁻¹ ~1590, 1610 cm⁻¹~1590, 1610 cm⁻¹~1590, 1610 cm⁻¹

Analytical Insight: If the C=O peak shifts to ~1700 cm⁻¹ and a broad O–H stretch appears at ~3300 cm⁻¹, the ester has hydrolyzed into Alternative 2. If the C-X peak shifts upward to ~750 cm⁻¹, the sample is the chloro-analog (Alternative 3).

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure trustworthiness and reproducibility, FTIR analysis must be conducted using a self-validating system. Hydrobromide salts are notoriously hygroscopic; ambient moisture can introduce an O–H stretch (~3400 cm⁻¹) that convolutes the N⁺–H region. Follow this step-by-step Attenuated Total Reflectance (ATR) methodology:

Step 1: System Suitability & Calibration

  • Clean the ATR crystal (Diamond or Germanium) with isopropyl alcohol and allow it to dry completely.

  • Run a polystyrene film standard. Verify that the system accurately resolves the 1601 cm⁻¹ and 1028 cm⁻¹ reference peaks.

Step 2: Background Correction

  • Acquire a background spectrum of ambient air (32 scans, 4 cm⁻¹ resolution). This step is critical to subtract atmospheric CO₂ (~2350 cm⁻¹) and ambient water vapor, which could otherwise mask the pyridine salt bands.

Step 3: Sample Preparation & Loading

  • Working in a low-humidity environment (RH < 30%), transfer 1–2 mg of the Methyl 2-(bromomethyl)isonicotinate hydrobromide powder directly onto the center of the ATR crystal.

  • Lower the ATR anvil and apply consistent, standardized pressure. Causality note: Intimate optical contact between the crystal and the sample is required because the evanescent wave penetrates only 0.5 to 2 micrometers into the sample.

Step 4: Spectral Acquisition & Processing

  • Acquire the sample spectrum using 32 to 64 scans at 4 cm⁻¹ resolution.

  • Critical Processing Step: Apply an ATR correction algorithm in your spectrometer's software. Because the depth of penetration in ATR-FTIR is wavelength-dependent (penetrating deeper at lower wavenumbers), the raw spectrum will artificially inflate the intensity of the C–Br peak (~550 cm⁻¹) relative to the N⁺–H peak (~2800 cm⁻¹). ATR correction normalizes this to resemble a standard transmission spectrum.

Spectral Verification Workflow

The following decision tree illustrates the logical workflow for confirming the identity of Methyl 2-(bromomethyl)isonicotinate hydrobromide and ruling out common alternatives.

FTIR_Workflow Start Acquire ATR-FTIR Spectrum Check1 Broad Band at 2500-3000 cm⁻¹? (N⁺-H Stretch) Start->Check1 Reject1 Reject: Free Base Detected Check1->Reject1 No Check2 Strong Peak at ~1735 cm⁻¹? (Ester C=O) Check1->Check2 Yes Reject2 Reject: Carboxylic Acid (~1700 cm⁻¹) Check2->Reject2 No Check3 Peak at ~550-600 cm⁻¹? (C-Br Stretch) Check2->Check3 Yes Reject3 Reject: Chloro-analog (~750 cm⁻¹) Check3->Reject3 No Pass Identity Confirmed: Target Compound Verified Check3->Pass Yes

FTIR spectral verification workflow for Methyl 2-(bromomethyl)isonicotinate hydrobromide.

References

Sources

Comparative

Comparative Guide: Reactivity of Chloromethyl vs. Bromomethyl Isonicotinate Derivatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Synthetic utility, kinetic profiles, and stability management of isonicotinate-based alkylatin...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Synthetic utility, kinetic profiles, and stability management of isonicotinate-based alkylating agents.

Executive Summary: The Stability-Reactivity Trade-off[1][2]

In the synthesis of pyridine-based heterocycles and prodrugs, Methyl 2-(chloromethyl)isonicotinate and Methyl 2-(bromomethyl)isonicotinate represent two sides of a critical optimization coin.

  • Chloromethyl derivatives offer superior shelf-stability and process scalability but often require forcing conditions (higher heat, stronger bases) or activation (iodide catalysis) to react with hindered nucleophiles.

  • Bromomethyl derivatives provide kinetic superiority (

    
    ) for difficult alkylations but suffer from rapid degradation via self-quaternization , necessitating generation in situ or storage as hydrobromide salts.
    

This guide analyzes the mechanistic underpinnings of these reagents and provides validated protocols for their selection and handling.

Mechanistic Analysis & Chemical Physics[1]

The Isonicotinate Electronic Environment

The isonicotinate scaffold (pyridine-4-carboxylate) exerts a profound electronic effect on the halomethyl group. The nitrogen atom (position 1) and the ester group (position 4) are both electron-withdrawing.

  • Inductive Effect (-I): The electron-deficient pyridine ring pulls electron density from the exocyclic methylene carbon, making it highly electrophilic.

  • Leaving Group Ability: The weaker C-Br bond compared to C-Cl lowers the activation energy ($ \Delta G^\ddagger $) for nucleophilic attack.

The "Self-Quaternization" Trap

A critical failure mode for free-base halomethyl pyridines is intermolecular


 attack.[1] The pyridine nitrogen of one molecule attacks the electrophilic methylene of another, leading to insoluble oligomers or dimers.

Expert Insight: This process is significantly faster for bromomethyl derivatives due to the better leaving group ability of bromide.

SelfQuaternization Fig 1. Self-Quaternization Pathway: The primary degradation mode for free-base halomethyl isonicotinates. Monomer1 Monomer A (Free Base) TS Transition State (Intermolecular Attack) Monomer1->TS Pyridine N attacks CH2-X of Monomer B Monomer2 Monomer B (Free Base) Monomer2->TS Product Pyridinium Salt (Insoluble Oligomer) TS->Product Irreversible Precipitation

[1]

Quantitative Comparison Data

The following data aggregates kinetic trends and physical properties relevant to synthetic planning.

FeatureChloromethyl Derivative (

)
Bromomethyl Derivative (

)
Impact on Protocol
Bond Dissociation Energy ~80 kcal/mol~68 kcal/molBromide cleaves easier; faster reaction.[1]
Relative

Rate
1 (Reference)~50–100Bromide essential for weak nucleophiles.[1]
C-X Bond Length 1.77 Å1.94 ÅLonger bond = greater steric access for Nu.[1]
Storage Stability (Solid) Months (at 4°C)Weeks (at -20°C, under Ar)Chloride preferred for stock reagents.
Self-Quaternization Risk ModerateHigh (Rapid in solution)Must store Bromide as HBr salt.[1]
Synthetic Access Deoxychlorination (

)
Radical Bromination (NBS)Bromination is often cleaner (fewer side reactions).

Validated Experimental Protocols

Protocol A: Synthesis of Methyl 2-(bromomethyl)isonicotinate (Radical Bromination)

Best for: Generating highly reactive intermediates for immediate use.

Reagents: Methyl 2-methylisonicotinate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq),


 or Benzene (anhydrous).
  • Setup: Dissolve methyl 2-methylisonicotinate in anhydrous solvent under Argon.

  • Addition: Add NBS and AIBN.

  • Reflux: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (the product is less polar than starting material).

  • Workup (Critical): Cool to 0°C to precipitate succinimide. Filter rapidly.

  • Isolation: Evaporate solvent in vacuo at low temperature (<30°C).

    • Caution: Do not heat the residue excessively.

    • Storage: If not using immediately, convert to HBr salt by adding 1M HBr in dioxane/ether and filtering the precipitate.

Protocol B: The Finkelstein Activation (In Situ Switch)

Best for: Combining the stability of chlorides with the reactivity of iodides/bromides.

Concept: Use the stable chloromethyl derivative as the starting material but add a catalytic nucleophile to generate the reactive species transiently.

Reagents: Methyl 2-(chloromethyl)isonicotinate (1.0 eq), Target Nucleophile (1.1 eq), NaI (0.1–0.5 eq), Acetone or DMF.

  • Dissolution: Dissolve the chloromethyl ester and the target nucleophile in the solvent.

  • Catalysis: Add Sodium Iodide (NaI).

    • Mechanism:[1][2][3][4]

      
       displaces 
      
      
      
      (fast) to form the iodomethyl intermediate (
      
      
      ).[1] The target nucleophile then displaces
      
      
      (very fast).[1]
  • Reaction: Stir at RT or mild heat (40°C).

  • Advantage: Avoids handling the unstable bromomethyl/iodomethyl starting materials.[1]

Decision Matrix: Selecting the Right Halide

Use this logic flow to determine the optimal derivative for your specific campaign.

DecisionMatrix Fig 2. Decision Tree for Halomethyl Isonicotinate Selection Start Start: Select Linker Strategy NuType Is the Nucleophile Sterically Hindered or Weak? Start->NuType UseBr Use Bromomethyl Derivative NuType->UseBr Yes (e.g., Amide, Phenol) UseCl Use Chloromethyl Derivative NuType->UseCl No (e.g., Thiol, Amine) InSitu Can you generate it in situ? UseBr->InSitu WohlZ Protocol A: Wohl-Ziegler Bromination InSitu->WohlZ Yes SaltStore Isolate as HBr Salt (Do not store free base) InSitu->SaltStore No (Need Stock) Finkel Add 10-50 mol% NaI (Finkelstein Activation) UseCl->Finkel Reaction too slow? Direct Direct Alkylation (Higher Temp/Stronger Base) UseCl->Direct Standard Conditions

References

  • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers. Retrieved from

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from

  • MilliporeSigma. (n.d.).[1] Methyl 2-(chloromethyl)isonicotinate hydrochloride Product Sheet. Retrieved from

  • National Institutes of Health (PMC). (2018).[1] Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters. Retrieved from

  • Royal Society of Chemistry. (2020).[1] Synthesis of methyl 2,6-bis(chloromethyl)isonicotinate. Retrieved from

Sources

Validation

Elemental analysis standards for Methyl 2-(bromomethyl)isonicotinate hydrobromide

An In-Depth Comparative Guide to Elemental Analysis Standards for Methyl 2-(bromomethyl)isonicotinate hydrobromide Authored by a Senior Application Scientist For researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Elemental Analysis Standards for Methyl 2-(bromomethyl)isonicotinate hydrobromide

Authored by a Senior Application Scientist

For researchers, scientists, and professionals in drug development, the precise characterization of pharmaceutical intermediates is not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] Methyl 2-(bromomethyl)isonicotinate hydrobromide, a key building block in various synthetic pathways, demands rigorous analytical scrutiny. Its purity and identity are directly confirmed by its elemental composition.

This guide provides a comprehensive comparison of the analytical standards and methodologies for determining the elemental composition of Methyl 2-(bromomethyl)isonicotinate hydrobromide. We will move beyond simple protocol listings to explore the causality behind methodological choices, establish self-validating experimental frameworks, and compare the performance of various techniques to ensure your results are accurate, reliable, and compliant with stringent pharmaceutical standards.[1][2]

The Primary Standard: Theoretical Elemental Composition

Before any analysis begins, the theoretical elemental composition of the target molecule must be calculated. This theoretical profile serves as the absolute standard against which all experimental data are measured.

Molecular Formula: C₈H₉Br₂NO₂·HBr Molecular Weight: 391.89 g/mol

Based on this, the expected mass percentages of each element are calculated and presented in Table 1. Any validated analytical method must yield results that align with these values within a defined, acceptable margin of error.

Table 1: Theoretical Elemental Composition of Methyl 2-(bromomethyl)isonicotinate hydrobromide

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011896.08824.52%
HydrogenH1.0081010.0802.57%
NitrogenN14.007114.0073.57%
BromineBr79.9043239.71261.17%
OxygenO15.999231.9988.17%

Note: Oxygen is typically determined by difference after C, H, N, S, and halogens are quantified.

Analysis of Core Organic Elements (C, H, N): The Combustion Method

The gold standard for determining carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis, a technique based on the Pregl-Dumas method.[3] This method is favored for its speed, simplicity, and high precision, making it a staple in analytical laboratories.[3][4][5]

Principle of Causality

The core principle involves the complete and instantaneous combustion of a small, precisely weighed sample in a high-temperature (typically 900-1200°C), oxygen-rich environment.[3][5][6] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These resultant gases are then separated and quantified by a thermal conductivity detector (TCD).

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Sample Weigh 1-3 mg of Sample into Tin Capsule Seal Seal Capsule to Exclude Air Sample->Seal Autosampler Place in Autosampler Seal->Autosampler Combustion Combustion Furnace (900-1200°C + O₂) Autosampler->Combustion Reduction Reduction Tube (Cu) (Removes excess O₂, reduces NOx to N₂) Combustion->Reduction Separation Gas Chromatography Column (Separates N₂, CO₂, H₂O) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Data Calculate %C, %H, %N based on Detector Signal Detection->Data

Caption: Workflow for CHN elemental analysis via the combustion method.

Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known C, H, and N composition (e.g., Acetanilide). This step is crucial for converting the detector's signal into accurate elemental percentages.

  • Sample Preparation: Accurately weigh 1-3 mg of the Methyl 2-(bromomethyl)isonicotinate hydrobromide sample into a clean tin capsule.

  • Analysis: Place the sealed capsule into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace.

  • Data Acquisition: The instrument's software records the signals from the TCD as the separated gases elute from the GC column.

  • Calculation: The software calculates the percentage of C, H, and N by comparing the sample's signals to those of the calibration standard.

A Comparative Guide to Bromine Quantification

Given that bromine constitutes over 60% of the molecule's mass, its accurate quantification is paramount. Unlike C, H, and N, halogens are not measured by standard combustion analyzers and require specialized techniques.[7] Below is a comparison of common methods for bromine determination.

Method 1: Oxygen Flask Combustion with Potentiometric Titration

This is a classic, destructive, and highly accurate method for determining halogen content.[7]

  • Principle: The organic sample is combusted in a sealed flask filled with pure oxygen. The resulting hydrogen bromide (HBr) is absorbed into a specific solution. The bromide ions in this solution are then quantified via potentiometric titration with a standardized silver nitrate (AgNO₃) solution.[7][8]

Halogen_Analysis_Workflow cluster_prep Sample Preparation & Combustion cluster_titration Quantification Sample Weigh Sample onto Ashless Filter Paper Wrap Wrap and Place in Platinum Gauze Sample->Wrap Combust Ignite and Combust in Sealed O₂ Flask Wrap->Combust Flask Add Absorbing Solution to Oxygen Flask Flask->Combust Absorb Shake Flask to Absorb Gaseous HBr into Solution Combust->Absorb Titrate Potentiometric Titration of Solution with AgNO₃ Absorb->Titrate Endpoint Determine Endpoint (Equivalence Point) Titrate->Endpoint Calculate % Bromine Calculation Endpoint->Calculate

Caption: Workflow for bromine analysis via oxygen flask combustion and titration.

Method 2: X-Ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive spectroscopic technique that is particularly useful for rapid quantitative determination of elements, including bromine.[4][9][10]

  • Principle: The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the bromine atoms. When outer-shell electrons fill these vacancies, they emit secondary X-rays (fluorescence) with energies characteristic of bromine. The intensity of this emitted radiation is proportional to the concentration of bromine in the sample.[9]

Method 3: Ion Chromatography (IC)

IC is a highly sensitive chromatographic technique used for the specific determination of ionic species, including bromide.[11]

  • Principle: The sample must first be decomposed to convert the organically bound bromine into ionic bromide (Br⁻). This is often achieved through the same oxygen flask combustion method or other digestion techniques. The resulting solution is then injected into the ion chromatograph, where the bromide ions are separated from other anions on an ion-exchange column and quantified by a conductivity detector.[12]

Performance Comparison

Table 2: Comparison of Analytical Methods for Bromine Determination

ParameterOxygen Flask Combustion & TitrationX-Ray Fluorescence (XRF)Ion Chromatography (IC)
Principle Combustion followed by wet chemical titration[7]Atomic emission spectroscopy[9]Ion-exchange separation and conductivity detection[11][12]
Sample Prep Destructive; requires wrapping and careful handlingNon-destructive; minimal preparation (e.g., pressing into a pellet)Destructive; requires complete sample decomposition/digestion
Speed Slow (30-60 min/sample)Fast (<5 min/sample)Moderate (15-20 min/sample post-digestion)
Accuracy HighGood to High (matrix effects can be a factor)Very High
Precision HighGoodVery High
LOD/LOQ Percent levelppm to percent levelppb to ppm level
Key Advantage Absolute, well-established standard methodRapid, non-destructive screeningHigh sensitivity and specificity for ionic bromide
Limitations Labor-intensive; requires skilled analystRequires careful calibration; potential for matrix effectsSample decomposition step can be time-consuming

Data Interpretation and Acceptance Criteria

For a compound to be used in pharmaceutical development, the experimental elemental analysis results must closely match the theoretical values. The most widely accepted criterion in the pharmaceutical industry is that the experimental values for C, H, and N must be within ±0.4% of the theoretical values.[13] This standard provides a high degree of confidence in the sample's identity and purity.

Table 3: Example Data Evaluation for Methyl 2-(bromomethyl)isonicotinate hydrobromide

ElementTheoretical Value (%)Sample Batch A (%)Status (±0.4% Rule)Sample Batch B (%)Status (±0.4% Rule)
C 24.5224.61PASS 25.15FAIL
H 2.572.55PASS 2.49PASS
N 3.573.60PASS 3.41PASS
Br 61.1761.05PASS 59.88FAIL

In this example, Sample Batch A meets the elemental analysis standards, confirming its high purity. Sample Batch B shows significant deviations for Carbon and Bromine, suggesting the presence of impurities or that the compound may not be the correct structure.

The Imperative of Method Validation

For use in a regulated pharmaceutical environment, any analytical method chosen must be formally validated to prove it is fit for its intended purpose.[2][14] Validation demonstrates that the method is reliable, accurate, and reproducible.[2][15] Key validation parameters, as defined by ICH guidelines, include:

  • Accuracy: Closeness of test results to the true value.

  • Precision: Repeatability and intermediate precision of the results.[16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.[16]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Robustness: The method's reliability under small, deliberate variations in conditions.[16]

Conclusion

Determining the elemental composition of Methyl 2-(bromomethyl)isonicotinate hydrobromide is a multi-faceted analytical challenge that requires a combination of techniques. The standard approach involves:

  • CHN analysis via the combustion method for the core organic elements.

  • A dedicated and validated method for bromine quantification , with the choice depending on laboratory needs. Oxygen flask combustion with titration serves as a benchmark for accuracy, while XRF offers unparalleled speed for screening.

Adherence to the ±0.4% acceptance criterion is essential for verifying the purity and identity of the material. By understanding the principles behind each technique and implementing robust, validated protocols, researchers can ensure the integrity of their data and the quality of the materials advancing through the drug development pipeline.

References

  • AKJournals. Quantitative determination of bromine-labeled organic compounds by XRF. Available from: [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. Available from: [Link]

  • CK-12 Foundation. (2026, February 2). Quantitative Analysis of Organic Compounds. Available from: [Link]

  • Britannica. (2026, February 3). Bromine - Halogen, Uses, Properties. Available from: [Link]

  • MDPI. (2024, September 13). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Available from: [Link]

  • Taylor & Francis Online. (2007, May 4). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available from: [Link]

  • OSTI.gov. (1979, January 1). Quantitative determination of bromine-labelled organic compounds by XRF (Journal Article). Available from: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Available from: [Link]

  • ResearchGate. (2018, March 27). What are the alternatives methods of measuring CHN (ultimate analysis) of biomass samples instead of CHN analyzer? Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Elementar. Elemental analysis: operation & applications. Available from: [Link]

  • SciELO Brazil. (2020, July 8). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Available from: [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. Available from: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]

  • Central Laboratories UCT Prague. (2016, February 1). Laboratory of Organic Elemental Analysis. Available from: [Link]

  • Robertson Microlit. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Available from: [Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science. (2022, June 23). Available from: [Link]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Available from: [Link]

  • ResearchGate. (2025, August 6). Analytical Methods for Methyl Bromide. Available from: [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-(bromomethyl)isonicotinate hydrobromide

Safe Handling Protocol: Methyl 2-(bromomethyl)isonicotinate hydrobromide Executive Hazard Analysis As researchers, we often underestimate salts of pyridine derivatives, assuming the salt form mitigates volatility. With M...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling Protocol: Methyl 2-(bromomethyl)isonicotinate hydrobromide

Executive Hazard Analysis

As researchers, we often underestimate salts of pyridine derivatives, assuming the salt form mitigates volatility. With Methyl 2-(bromomethyl)isonicotinate hydrobromide , this assumption is dangerous.[1] You must treat this compound not just as a corrosive, but as a potent alkylating agent with lachrymatory (tear-gas-like) properties.

The Molecular Threat Profile:

  • Bromomethyl Group (-CH₂Br): This is a primary alkyl halide on an electron-deficient pyridine ring. It is highly electrophilic, meaning it readily alkylates biological nucleophiles (DNA, proteins). This is the source of its potential mutagenicity and severe irritation.

  • Hydrobromide Salt (.HBr): Upon contact with mucosal moisture (eyes, lungs), this hydrolyzes to release hydrobromic acid, causing immediate chemical burns.

  • Lachrymator Potential: Like benzyl bromide, this structural motif triggers TRPA1 channels in the eyes and respiratory tract, causing debilitating tearing and respiratory distress even at low concentrations.

Hierarchy of Defense (Engineering & PPE)

We utilize a "Defense in Depth" strategy. PPE is your last line of defense; engineering controls are the primary barrier.

A. Engineering Controls (Non-Negotiable)
  • Primary Containment: All operations (weighing, solubilization, reaction setup) must occur inside a certified chemical fume hood.

  • Air Velocity: Ensure face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun during weighing. The HBr salt is often a fine, electrostatic powder that "jumps," creating an inhalation risk.

B. Personal Protective Equipment (PPE) Matrix

Do not rely on standard "blue nitrile" gloves alone. Brominated alkyls can permeate standard nitrile in minutes.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/4H) or High-Grade Nitrile (8 mil+)Standard nitrile degrades rapidly against alkyl bromides. Laminate liners provide >4hr breakthrough time.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient.The HBr salt causes irreversible corneal damage. Goggles seal against dust and hydrolytic vapors.
Respiratory Fume Hood (Primary).If hood failure occurs: Full-face respirator with OV/AG/P100 cartridges.P100 stops the dust; Organic Vapor/Acid Gas (OV/AG) arrests the HBr and alkyl bromide vapors.
Body Tyvek® Lab Coat (or chemically resistant apron) over cotton lab coat.Standard cotton absorbs alkylating agents, holding them against the skin. Tyvek repels dusts.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer (Highest Risk)
  • The Problem: The solid is hygroscopic and electrostatic.

  • The Protocol:

    • Place the balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood.

    • Pre-weighing: Tare your receiving vessel (flask) with the solvent already added (if possible) or use a funnel.

    • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of bench surfaces.

    • Neutralization: Immediately wipe the balance area with a tissue soaked in 5% Sodium Thiosulfate or dilute ammonia. This chemically quenches the alkylating agent (converting the bromide to a non-toxic thioether or amine).

Phase 2: Solubilization
  • The Problem: Exothermic hydrolysis.

  • The Protocol:

    • Add solvent slowly.

    • If using protic solvents (methanol/ethanol), be aware that solvolysis (displacement of the bromide) may occur over time. Use aprotic solvents (DCM, DMF, THF) for stability unless the reaction dictates otherwise.

Phase 3: Waste Disposal
  • Segregation: Classify as "Halogenated Organic - Toxic/Corrosive."

  • Quenching: Before disposal, rinse all glassware with the thiosulfate solution mentioned above.

  • Labeling: Clearly mark the waste container with "Lachrymator" and "Alkylating Agent."

Visualized Workflows

Figure 1: The Hierarchy of Exposure Control

This diagram illustrates the logical flow of safety barriers, prioritizing containment over PPE.

SafetyHierarchy Hazard Methyl 2-(bromomethyl) isonicotinate HBr EngControl Engineering Control: Fume Hood (Face Vel > 80fpm) Hazard->EngControl Contained by AdminControl Admin Control: SOP & Thiosulfate Quench EngControl->AdminControl Supported by PPE PPE Barrier: Double Gloves + Goggles AdminControl->PPE Reinforced by Researcher Researcher Safety PPE->Researcher Protects

Figure 2: Emergency Response Logic

Follow this decision tree immediately upon spill or exposure.

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Skin Skin/Eye Contact Type->Skin Spill Bench Spill Type->Spill Wash Flush 15+ mins (Safety Shower/Eyewash) Skin->Wash Medical Seek Medical Aid (Bring SDS) Wash->Medical Evac Evacuate Area (If volatile/dusty) Spill->Evac PPE_Up Don Full PPE (Resp + Silver Shield) Evac->PPE_Up Neutralize Apply 5% Na-Thiosulfate (Quench Alkylator) PPE_Up->Neutralize

[3]

References

  • Fisher Scientific. (2021). Safety Data Sheet: Pyridine Derivatives and Alkyl Bromides. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine (Analogous Hazard Profile). Retrieved from

  • Princeton University EHS. (2024). Glove Selection Guide for High Hazard Chemicals. Retrieved from

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • National Institutes of Health (NIH). (2020). Prudent Practices in the Laboratory: Handling Dangerously Reactive Chemicals.[2] Retrieved from

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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